Product packaging for DBCO-PEG4-HyNic(Cat. No.:)

DBCO-PEG4-HyNic

Cat. No.: B11930794
M. Wt: 698.8 g/mol
InChI Key: RNFTZVOJVGNSOV-UHFFFAOYSA-N
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Description

DBCO-PEG4-HyNic is a useful research compound. Its molecular formula is C38H46N6O7 and its molecular weight is 698.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46N6O7 B11930794 DBCO-PEG4-HyNic

Properties

Molecular Formula

C38H46N6O7

Molecular Weight

698.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43)

InChI Key

RNFTZVOJVGNSOV-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C

Origin of Product

United States

Foundational & Exploratory

DBCO-PEG4-HyNic structure and functional groups

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of the heterobifunctional linker, DBCO-PEG4-HyNic. It is designed to assist researchers in the fields of bioconjugation, drug delivery, and diagnostics in utilizing this versatile molecule for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs).

Core Structure and Functional Groups

This compound is a sophisticated crosslinker that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Hydrazinonicotinamide (HyNic) moiety. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy, enabling the precise and efficient linking of two different molecules.

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as the reactive partner in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The significant ring strain of the cyclooctyne ring allows it to react rapidly and selectively with azide-containing molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugations involving sensitive biomolecules.

  • Polyethylene Glycol (PEG4): The linker contains a hydrophilic spacer consisting of four repeating ethylene glycol units. This PEG4 spacer enhances the solubility of the entire molecule and the resulting conjugate in aqueous buffers. Furthermore, the PEG spacer reduces steric hindrance between the conjugated molecules and can help minimize aggregation.

  • Hydrazinonicotinamide (HyNic): The HyNic group contains a reactive hydrazine moiety. This functional group is used to conjugate the linker to molecules containing a carbonyl group (an aldehyde or a ketone) through the formation of a stable hydrazone bond. This reaction is also highly specific and can be carried out under mild conditions.

The overall structure allows for a sequential and controlled conjugation process. Typically, one biomolecule is functionalized with an azide group to react with the DBCO end of the linker, while a second molecule is modified to contain a carbonyl group for reaction with the HyNic end.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative and physicochemical properties of this compound.

PropertyValueReferences
Chemical Formula C₃₈H₄₆N₆O₇
Molecular Weight 698.81 g/mol
Purity >90%
Physical Form Oil
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO.
10 mM in DMSO
Storage Conditions Store at -20°C, desiccated.
DBCO Group Stability DBCO-modified IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage.

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Antibody

This protocol describes the conjugation of this compound to an antibody that has been previously functionalized with azide groups.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (optional, e.g., an excess of a small molecule azide)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • To the azide-modified antibody solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the linker. The final DMSO concentration in the reaction mixture should ideally be kept below 10% to avoid protein precipitation.

    • Gently mix the reaction solution by pipetting or gentle vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching (Optional):

    • To quench any unreacted DBCO groups, a small molecule azide can be added in excess and incubated for an additional 30 minutes.

  • Purification:

    • Remove the excess, unreacted this compound and any quenching reagent by size-exclusion chromatography (SEC) using an appropriate resin for the size of the antibody.

  • Characterization:

    • The resulting this compound-conjugated antibody can be characterized by UV-Vis spectroscopy, mass spectrometry (to determine the degree of labeling), and functional assays to ensure the antibody's binding activity is retained.

Protocol 2: Hydrazone Bond Formation with a Carbonyl-Containing Payload

This protocol describes the conjugation of the HyNic-functionalized antibody (from Protocol 1) to a payload molecule containing an aldehyde or ketone group.

Materials:

  • This compound-conjugated antibody

  • Carbonyl-containing payload (e.g., a drug, toxin, or fluorescent dye)

  • Anhydrous DMSO or other suitable organic solvent for the payload

  • Reaction buffer: Aniline-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Payload Stock Solution:

    • Dissolve the carbonyl-containing payload in a suitable anhydrous organic solvent (e.g., DMSO) to a high concentration.

  • Reaction Setup:

    • To the this compound-conjugated antibody solution, add the payload stock solution to achieve a 3- to 10-fold molar excess of the payload.

    • The reaction is typically performed in a slightly acidic buffer (pH 5.5-6.5) to facilitate hydrazone formation. The addition of aniline as a catalyst can significantly increase the reaction rate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Remove the excess, unreacted payload by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • The final antibody-drug conjugate should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro and in vivo efficacy and safety.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for creating an antibody-drug conjugate using this compound and the general mechanism of action for such a conjugate.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Linker Conjugation (SPAAC) cluster_2 Step 3: Payload Conjugation (Hydrazone Formation) Antibody Antibody Azide_Modification Azide Modification Antibody->Azide_Modification Azide_Antibody Azide-Modified Antibody Azide_Modification->Azide_Antibody SPAAC_Reaction SPAAC Reaction Azide_Antibody->SPAAC_Reaction DBCO_PEG4_HyNic This compound DBCO_PEG4_HyNic->SPAAC_Reaction HyNic_Antibody HyNic-Functionalized Antibody SPAAC_Reaction->HyNic_Antibody Hydrazone_Reaction Hydrazone Formation HyNic_Antibody->Hydrazone_Reaction Carbonyl_Payload Carbonyl-Containing Payload Carbonyl_Payload->Hydrazone_Reaction ADC Antibody-Drug Conjugate (ADC) Hydrazone_Reaction->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Binding Binding to Cell Surface Antigen ADC->Binding Target_Cell Target Cancer Cell (Antigen Expressing) Target_Cell->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (e.g., linker cleavage) Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

An In-depth Technical Guide to the Role of the PEG4 Spacer in DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function and advantages of incorporating a tetraethylene glycol (PEG4) spacer into dibenzocyclooctyne (DBCO) linkers. DBCO linkers are pivotal in modern bioconjugation, enabling copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs). The inclusion of a PEG4 spacer is a critical design choice that significantly enhances the physicochemical and pharmacological properties of the resulting conjugate.

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a short, hydrophilic chain consisting of four ethylene glycol units. Its integration into a DBCO linker addresses several key challenges in bioconjugation, primarily by mitigating the hydrophobicity of the DBCO moiety and many conjugated payloads.[1][2] This leads to a cascade of beneficial effects.

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs and fluorescent dyes are inherently hydrophobic. When conjugated to a biomolecule like an antibody, this hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[1] Aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[1] The hydrophilic PEG4 spacer acts as a solubilizing agent, effectively shielding hydrophobic components and preventing aggregation.[1] This property is crucial for developing stable ADCs with higher, more effective DARs and enables the use of aqueous buffers during conjugation, minimizing the need for organic co-solvents that can damage sensitive proteins.

  • Minimized Steric Hindrance: The defined length of the PEG4 spacer provides physical distance between the conjugated molecules. This separation reduces steric clashes that could otherwise impair the biological activity of a protein or the function of the attached molecule. For example, it ensures that an antibody's antigen-binding site remains unobstructed after conjugation.

  • Improved Pharmacokinetics (PK): PEGylation, even with short PEG chains, can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG spacer creates a "hydration shell" around the conjugate, which increases its hydrodynamic size. This larger size leads to a slower rate of renal glomerular filtration and prolonged half-life in systemic circulation. The result is a longer circulation time and increased overall drug exposure (AUC) at the target site.

  • Reduced Immunogenicity: The PEG spacer can help mask the conjugated molecule from the immune system, reducing the risk of an immunogenic response. This is particularly important for therapeutic proteins and ADCs, where immunogenicity can lead to rapid clearance and adverse effects.

The logical relationship between the properties of the PEG4 spacer and its functional benefits is illustrated below.

PEG4_Advantages cluster_properties Inherent Properties of PEG4 Spacer cluster_advantages Functional Advantages in Bioconjugates Prop1 Hydrophilicity Adv1 Increases Solubility / Reduces Aggregation Prop1->Adv1 Adv3 Improves Pharmacokinetics (PK) Prop1->Adv3 Prop2 Defined Length (~1.4 nm) Adv2 Minimizes Steric Hindrance Prop2->Adv2 Prop3 Flexibility Prop3->Adv2 Prop4 Biocompatibility Adv4 Reduces Immunogenicity Prop4->Adv4 Adv1->Adv3 Improves Stability in Circulation

Core advantages derived from PEG4 spacer properties.

Quantitative Data Presentation

The choice of spacer length is a critical optimization parameter. While a PEG4 spacer provides significant advantages, the optimal length can depend on the specific application, including the nature of the antibody, payload, and target. The following tables summarize quantitative data comparing the effects of different PEG linker lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance (Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8)

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4 ~4.2 ~2.0x Slower
PEG8~2.1~4.0x Slower
PEG12~2.0~4.3x Slower

Note: As PEG chain length increases, the ADC's clearance slows, and its exposure (AUC) increases, plateauing around 8 PEG units in the cited study. This demonstrates the significant pharmacokinetic advantage conferred by even short PEG spacers like PEG4.

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR))

PEG Linker LengthIC50 (nM)Interpretation
PEG23.1 ± 0.2Higher Binding Affinity
PEG33.9 ± 0.3-
PEG4 5.4 ± 0.4 Lower Binding Affinity
PEG65.8 ± 0.3Lower Binding Affinity

Note: In this specific receptor-ligand interaction study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that while longer PEGs can improve PK, they may also introduce excessive flexibility or steric hindrance that can negatively impact binding in some contexts, requiring empirical optimization.

Experimental Protocols

This section provides a detailed, generalized methodology for the two-step conjugation of a payload to an antibody using a heterobifunctional DBCO-PEG4-NHS Ester linker.

Workflow Overview

The overall process involves first activating the antibody with the DBCO-PEG4-NHS ester, which reacts with primary amines (lysine residues). After purification, the DBCO-activated antibody is reacted with an azide-containing molecule (payload) via a copper-free click reaction.

Conjugation_Workflow Start Start: Antibody & Linker Input1 DBCO-PEG4-NHS Ester + Antibody in Amine-Free Buffer (pH 7-9) Start->Input1 Step1 Step 1: Antibody Activation (Amine Reaction) Purify1 Purification (e.g., Desalting Column) Step1->Purify1 Remove excess linker Input1->Step1 Intermediate DBCO-Activated Antibody Purify1->Intermediate Step2 Step 2: Click Reaction (SPAAC) Intermediate->Step2 Purify2 Final Purification (e.g., SEC) Step2->Purify2 Remove excess payload Input2 Azide-Modified Payload Input2->Step2 End End: Purified Bioconjugate (ADC) Purify2->End

Typical workflow for antibody conjugation using DBCO-PEG4-NHS Ester.

Protocol 1: Antibody Activation with DBCO-PEG4-NHS Ester

This protocol details the reaction between the NHS ester moiety of the linker and primary amines on the antibody.

  • Materials:

    • Antibody of interest (1-5 mg/mL)

    • Amine-free buffer: PBS (pH 7.4), HEPES, or Borate buffer. Avoid Tris and glycine.

    • DBCO-PEG4-NHS Ester

    • Anhydrous DMSO or DMF

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Procedure:

    • Antibody Preparation: Prepare the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Linker Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive; allow the vial to reach room temperature before opening to prevent condensation.

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

    • Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with the reaction buffer (e.g., PBS). This step is critical to prevent the unreacted linker from interfering with subsequent steps.

Protocol 2: Copper-Free Click Reaction with Azide-Modified Payload

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-activated antibody and an azide-containing molecule.

  • Materials:

    • DBCO-activated antibody (from Protocol 1)

    • Azide-modified payload (drug, dye, etc.)

    • Reaction Buffer (e.g., PBS)

    • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Procedure:

    • Prepare Reactants: The azide-containing payload should be dissolved in a compatible solvent (e.g., DMSO) and added to the DBCO-activated antibody solution.

    • Click Reaction: Add a molar excess (typically 1.5 to 5 equivalents) of the azide-payload to the DBCO-antibody solution.

    • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction is often faster at higher concentrations and temperatures (up to 37°C).

    • Final Purification: Purify the final antibody conjugate to remove any unreacted payload and other impurities. Size-exclusion chromatography (SEC) is commonly used to separate the larger conjugate from smaller molecules.

    • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. The degree of DBCO incorporation can be estimated by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

References

The Strategic Advantage of Copper-Free Click Chemistry: An In-depth Technical Guide to DBCO-PEG4-HyNic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of copper-free click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for the precise and efficient labeling of biomolecules. At the forefront of this innovation is the heterobifunctional linker, DBCO-PEG4-HyNic. This technical guide provides a comprehensive overview of the core benefits of utilizing this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in drug development and other scientific disciplines. By leveraging the dual reactivity of this linker, scientists can achieve site-specific conjugation with high yields and exceptional biocompatibility, paving the way for the next generation of targeted therapeutics, diagnostics, and research tools.

Core Principles and Advantages

This compound is a versatile molecule that combines three key components, each contributing to its exceptional utility in bioconjugation:

  • Dibenzocyclooctyne (DBCO): This moiety is the cornerstone of copper-free click chemistry, participating in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1] The inherent ring strain of the DBCO group allows for a rapid and highly selective reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonality ensures that the reaction proceeds with minimal side reactions within complex biological systems.[3][4]

  • Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the hydrophilic properties of the linker. This increased water solubility is crucial for biological applications, preventing aggregation and improving the pharmacokinetic profile of the resulting conjugate. The PEG spacer also provides a flexible connection, minimizing steric hindrance between the conjugated biomolecules.

  • Hydrazinonicotinamide (HyNic): The HyNic group provides a second, orthogonal reactive handle. It reacts specifically with aldehydes to form a stable hydrazone bond. This chemoselective ligation is particularly useful for conjugating payloads or other molecules to biomolecules that have been engineered to contain an aldehyde group.

The combination of these three components in a single linker offers a multitude of benefits:

  • Biocompatibility: The elimination of the copper catalyst makes this chemistry ideal for applications involving live cells and in vivo studies.

  • High Efficiency and Specificity: Both the SPAAC and hydrazone ligation reactions are highly selective and proceed with high to quantitative yields.

  • Mild Reaction Conditions: Conjugation reactions can be performed in aqueous buffers at or near physiological pH and temperature, preserving the integrity and function of sensitive biomolecules.

  • Controlled, Two-Step Conjugation: The orthogonal nature of the DBCO and HyNic reactive groups allows for a controlled, sequential conjugation strategy. This is particularly advantageous for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical.

Quantitative Data

The efficiency and stability of the conjugation chemistries enabled by this compound are critical for their successful application. The following tables summarize key quantitative data for the two reaction steps.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition
CyclooctyneReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.1 - 1.0

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Hydrazone Formation with HyNic - Yield and Stability
ConditionYieldStabilityReference
pH 0.5 - 5.5Independent of pH-
2.1 mM precursor, 70°C, 10 min85%-
pH 7.5, 37°C-Stable
pH 4.0-Slow decomposition (up to 31% in 5 hours)

Experimental Protocols

The following are detailed methodologies for performing a two-step bioconjugation using a bifunctional linker like this compound. This example outlines the creation of an antibody-drug conjugate (ADC) where an azide-modified antibody is first reacted with the DBCO group of the linker, followed by conjugation of an aldehyde-containing drug payload to the HyNic moiety.

Protocol 1: Antibody Modification with this compound

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Immediately before use, dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 20%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group at approximately 310 nm.

Protocol 2: Hydrazone Ligation of Aldehyde-Payload to HyNic-Modified Antibody

Materials:

  • This compound modified antibody (from Protocol 1)

  • Aldehyde-containing drug payload

  • Anhydrous DMSO (if payload is not water-soluble)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Desalting column or other purification system (e.g., HPLC)

Procedure:

  • Payload Preparation: Dissolve the aldehyde-containing drug payload in DMSO to a desired stock concentration.

  • Conjugation Reaction:

    • Add a 1.5- to 10-fold molar excess of the aldehyde-payload stock solution to the HyNic-modified antibody solution in conjugation buffer.

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the formation of the bis-aryl hydrazone, which absorbs light at approximately 350 nm.

  • Purification: Purify the resulting antibody-drug conjugate using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC) to remove excess payload and other reagents.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in bioconjugation.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation azide_ab Azide-Modified Antibody reaction1 SPAAC Reaction (Copper-Free Click) azide_ab->reaction1 dbco_linker This compound dbco_linker->reaction1 hynic_ab HyNic-Activated Antibody reaction1->hynic_ab reaction2 Hydrazone Ligation hynic_ab->reaction2 aldehyde_payload Aldehyde-Containing Payload aldehyde_payload->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc

Two-step ADC construction with this compound.

logical_relationship cluster_components Core Components cluster_benefits Key Benefits dbco_peg4_hynic This compound dbco DBCO (Dibenzocyclooctyne) dbco_peg4_hynic->dbco peg4 PEG4 Spacer (Polyethylene Glycol) dbco_peg4_hynic->peg4 hynic HyNic (Hydrazinonicotinamide) dbco_peg4_hynic->hynic biocompatibility Biocompatibility (Copper-Free) dbco->biocompatibility efficiency High Efficiency & Specificity dbco->efficiency solubility Enhanced Solubility & Stability peg4->solubility control Controlled Two-Step Conjugation hynic->control

References

DBCO-PEG4-HyNic: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability properties of DBCO-PEG4-HyNic, a heterobifunctional linker crucial for the development of targeted therapeutics and bioconjugates. Understanding these core characteristics is paramount for ensuring the efficacy, reproducibility, and shelf-life of resulting conjugates. This document synthesizes available data, offers detailed experimental protocols, and presents visual workflows to facilitate practical application in a research and development setting.

Core Properties of this compound

This compound is a versatile linker comprised of a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a 6-hydrazinonicotinamide (HyNic) moiety. The DBCO group enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for conjugating to azide-modified molecules in sensitive biological systems. The HyNic group provides a reactive handle for conjugation to aldehydes and ketones, forming a stable hydrazone linkage. The inclusion of the PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various bioconjugation reactions. While comprehensive quantitative data across a wide range of solvents is not extensively published, available information and data from structurally similar compounds provide a strong indication of its solubility characteristics.

Table 1: Quantitative and Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityConcentrationNotes
This compound DMSOSoluble10 mMAs stated by a supplier.[2]
DCMSolubleNot specifiedQualitative data from supplier.[1]
AcetonitrileSolubleNot specifiedQualitative data from supplier.[1]
DMFSolubleNot specifiedQualitative data from supplier.[1]
DBCO-PEG4-NHS EsterAqueous BufferSolubleUp to 1.5 mMData for a closely related compound.
DBCO-PEG4-MaleimideAqueous BufferSolubleUp to 6.6 mMData for a related compound.

Note: The hydrophilic PEG4 spacer is designed to improve aqueous compatibility. However, for practical applications, it is recommended to first dissolve this compound in a water-miscible organic solvent such as DMSO or DMF before adding it to an aqueous reaction buffer.

Stability Profile and Storage Recommendations

The stability of this compound is essential for its successful application and the long-term viability of its conjugates. The dibenzocyclooctyne (DBCO) group is known for its thermal stability.

Table 2: Stability and Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Solid Form Storage Store at -20°C in a dry, dark environment.Minimizes degradation over long-term storage.
Solution Storage Store solutions in anhydrous solvents (e.g., DMSO) at -20°C for short-term or -80°C for long-term. Aliquot to avoid repeated freeze-thaw cycles.Prevents hydrolysis and degradation in solution.
pH Considerations For conjugation reactions, a pH range of 6.0-9.0 is generally recommended for reactions involving primary amines with related NHS esters. The HyNic-aldehyde reaction is typically performed at a slightly acidic pH (around 6.0) to facilitate hydrazone formation.Optimizes reaction efficiency and minimizes side reactions.
Incompatible Reagents Avoid strong acids/alkalis and strong oxidizing/reducing agents. Buffers containing azides should be avoided as they can react with the DBCO group.Prevents degradation or unwanted reactions of the linker.

A study on a DBCO-modified antibody showed that it loses only about 3-5% of its reactivity towards azides over 4 weeks when stored at 4°C or -20°C, indicating good stability of the DBCO moiety.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep1 Weigh this compound diss1 Add small increments of solvent prep1->diss1 prep2 Select Solvent prep2->diss1 diss2 Vortex/Sonicate diss1->diss2 diss3 Visually inspect for particulates diss2->diss3 ana1 Centrifuge sample diss3->ana1 If fully dissolved, add more this compound and repeat dissolution. If not fully dissolved, proceed to analysis. ana2 Measure concentration of supernatant (e.g., UV-Vis) ana1->ana2 ana3 Calculate solubility (mg/mL or mM) ana2->ana3 G cluster_setup Experimental Setup cluster_timepoint Time-Point Analysis cluster_data Data Analysis setup1 Prepare stock solution of this compound setup2 Aliquot into different conditions (pH, temp) setup1->setup2 setup3 Store samples under specified conditions setup2->setup3 tp1 Withdraw aliquots at defined time intervals setup3->tp1 Incubate tp2 Analyze sample purity and integrity (e.g., HPLC) tp1->tp2 data1 Quantify remaining intact this compound tp2->data1 data2 Identify and quantify degradation products data1->data2 data3 Plot degradation profile and determine shelf-life data2->data3 G cluster_reactants Reactants cluster_reactions Reactions cluster_conjugate Final Conjugate dbco This compound spaac SPAAC Reaction (Copper-Free Click Chemistry) dbco->spaac hydrazone Hydrazone Formation dbco->hydrazone azide_mol Azide-Modified Molecule azide_mol->spaac aldehyde_mol Aldehyde/Ketone-Modified Molecule aldehyde_mol->hydrazone final_conjugate Ternary Bioconjugate spaac->final_conjugate hydrazone->final_conjugate

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics.[1] These molecules possess two different reactive functional groups, enabling the covalent linkage of two distinct biomolecules in a controlled and stepwise manner.[2] This targeted approach minimizes the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers, thus facilitating the creation of precisely defined bioconjugates.[3] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers, their reaction chemistries, applications, and detailed experimental protocols to aid researchers in their effective utilization.

Core Concepts of Heterobifunctional Crosslinking

The strategic advantage of heterobifunctional crosslinkers lies in their ability to orchestrate a sequential conjugation process. This is achieved by selecting a crosslinker with two distinct reactive moieties, each targeting a different functional group on the biomolecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH₂) found on lysine residues and the N-terminus, and sulfhydryl groups (-SH) on cysteine residues.[4]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups dictates the targeting specificity, while the spacer arm's length and composition influence the properties of the final conjugate, such as its solubility and steric hindrance.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the reactivity of their functional groups. The selection of an appropriate crosslinker is contingent on the available functional groups on the target biomolecules and the desired characteristics of the bioconjugate.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers.[5] One end features an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines. The other end contains a sulfhydryl-reactive group, like a maleimide, which specifically targets free sulfhydryl groups. The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.

Carbonyl-Reactive and Other Chemistries

Other classes of heterobifunctional crosslinkers include those with carbonyl-reactive groups (e.g., hydrazides) that can target oxidized carbohydrates. Photoreactive crosslinkers, containing groups like aryl azides or diazirines, offer temporal control as they remain inert until activated by UV light, at which point they can form covalent bonds with nearby molecules.

Data Presentation: Comparison of Common Heterobifunctional Crosslinkers

The following tables summarize the properties of various commonly used heterobifunctional crosslinkers to facilitate selection for specific applications.

Table 1: Properties of Common Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1 (Target)Reactive Group 2 (Target)Spacer Arm Length (Å)CleavableWater Soluble
SMCC NHS-ester (Amine)Maleimide (Sulfhydryl)8.3NoNo
Sulfo-SMCC Sulfo-NHS-ester (Amine)Maleimide (Sulfhydryl)8.3NoYes
SPDP NHS-ester (Amine)Pyridyldithiol (Sulfhydryl)6.8Yes (Disulfide)No
Sulfo-LC-SPDP Sulfo-NHS-ester (Amine)Pyridyldithiol (Sulfhydryl)6.8Yes (Disulfide)Yes
SATA NHS-ester (Amine)Thiol (protected) (Sulfhydryl)2.8NoNo
SAT(PEG)4 NHS-ester (Amine)Thiol (protected) (Sulfhydryl)25.7NoYes
Sulfo-SDA Sulfo-NHS-ester (Amine)Photoreactive Aryl Azide9.2NoYes

Data sourced from various product data sheets and technical guides.

Table 2: Advantages and Disadvantages of Crosslinker Classes

Crosslinker ClassAdvantagesDisadvantages
Non-Cleavable High stability, forms permanent bonds, well-established protocols.Complicates mass spectrometry analysis of crosslinked peptides. Irreversible linkage may not be suitable for all applications.
Cleavable Allows for the release of conjugated molecules under specific conditions (e.g., reducing agents, low pH). Simplifies mass spectrometry data analysis.Can be less stable under certain physiological conditions. May require additional experimental steps for cleavage.
PEGylated Enhances solubility and stability of conjugates. Reduces immunogenicity. Prolongs circulation half-life in vivo.Can introduce steric hindrance. May increase the overall size of the conjugate significantly.
Non-PEGylated Smaller in size, less likely to cause steric hindrance.May result in conjugates with poor solubility or stability.
Photoreactive Provides temporal control over the crosslinking reaction. Can capture transient or weak interactions.Requires UV light activation, which can potentially damage biomolecules. Non-specific insertion can lead to a heterogeneous mixture of products.

Mandatory Visualizations

General Structure of a Heterobifunctional Crosslinker

G cluster_0 Heterobifunctional Crosslinker RG1 Reactive Group 1 (e.g., NHS-ester) Spacer Spacer Arm (e.g., Alkyl chain, PEG) RG1->Spacer RG2 Reactive Group 2 (e.g., Maleimide) Spacer->RG2

Caption: General structure of a heterobifunctional crosslinker.

Two-Step Bioconjugation Workflow

G cluster_workflow Two-Step Bioconjugation Workflow start Start: Biomolecule 1 (with -NH2) & Heterobifunctional Crosslinker step1 Step 1: Reaction of Reactive Group 1 (e.g., NHS-ester) with Biomolecule 1 start->step1 purify1 Purification: Remove excess crosslinker step1->purify1 intermediate Intermediate: Activated Biomolecule 1 purify1->intermediate step2 Step 2: Add Biomolecule 2 (with -SH) and react with Reactive Group 2 (e.g., Maleimide) intermediate->step2 purify2 Purification: Remove excess Biomolecule 2 step2->purify2 end Final Product: Covalently Linked Bioconjugate purify2->end

Caption: Workflow for a two-step bioconjugation reaction.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis antibody Monoclonal Antibody (mAb) reduction Partial Reduction of Disulfide Bonds (e.g., using DTT or TCEP) antibody->reduction reduced_ab mAb with Free Sulfhydryl Groups reduction->reduced_ab conjugation Conjugation Reaction: Sulfhydryl-Maleimide Coupling reduced_ab->conjugation drug_linker Drug-Linker Construct (with Maleimide group) drug_linker->conjugation purification Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purification adc Final Antibody-Drug Conjugate (ADC) purification->adc

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

Detailed Protocol for a Two-Step Bioconjugation using Sulfo-SMCC

This protocol outlines the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing free sulfhydryls (Protein-SH) using the water-soluble heterobifunctional crosslinker, Sulfo-SMCC.

Materials:

  • Protein-NH₂ (e.g., an antibody)

  • Protein-SH (e.g., an enzyme or peptide)

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting columns

  • Reaction tubes

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate the vial of Sulfo-SMCC to room temperature before opening to prevent moisture condensation.

  • Prepare the Protein-NH₂ and Protein-SH in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and sulfhydryls.

  • For proteins without free sulfhydryls, they can be introduced by reducing disulfide bonds with a reducing agent like DTT or TCEP, or by modifying primary amines with reagents like SATA. If a reducing agent is used, it must be removed prior to the maleimide reaction.

Step 2: Activation of Protein-NH₂ with Sulfo-SMCC

  • Immediately before use, prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO).

  • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH₂ solution. The optimal molar excess depends on the protein concentration.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted Sulfo-SMCC from the activated Protein-NH₂ using a desalting column equilibrated with the Conjugation Buffer.

Step 3: Conjugation of Activated Protein-NH₂ to Protein-SH

  • Immediately add the Protein-SH to the purified, maleimide-activated Protein-NH₂.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be carried out at a pH between 6.5 and 7.5 for optimal maleimide reactivity.

  • To quench the reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or β-mercaptoethanol) can be added to react with any remaining maleimide groups.

Step 4: Purification of the Bioconjugate

  • Purify the final conjugate from unreacted proteins and quenching reagents using size-exclusion chromatography or dialysis.

  • Characterize the conjugate to determine the conjugation efficiency and functionality.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes a general method for creating an ADC by conjugating a cytotoxic drug to a monoclonal antibody (mAb) via its hinge-region sulfhydryl groups.

Materials:

  • Monoclonal Antibody (mAb)

  • Drug-Linker construct with a maleimide group

  • Reducing agent (e.g., DTT or TCEP)

  • Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Antibody Reduction

  • Prepare the mAb in the Conjugation Buffer.

  • Add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the mAb solution to selectively reduce the interchain disulfide bonds in the hinge region.

  • Incubate the reaction at 37°C for 30-90 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation

  • Immediately add the maleimide-functionalized Drug-Linker construct to the reduced mAb solution. A typical molar excess of the Drug-Linker is 1.5 to 5-fold over the number of available sulfhydryl groups.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quench the reaction by adding an excess of the quenching solution to cap any unreacted maleimide groups.

Step 3: Purification and Characterization

  • Purify the ADC from unconjugated drug-linker, mAb, and other reaction components using a suitable chromatography method, such as size-exclusion or hydrophobic interaction chromatography.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Protocol for a Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol outlines a method to identify protein-protein interactions using a heterobifunctional crosslinker containing an NHS-ester and a photoreactive group (e.g., an aryl azide).

Materials:

  • Bait protein

  • Cell lysate or purified potential interacting proteins

  • NHS-ester-aryl azide crosslinker

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.0

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE and Western blotting reagents

Procedure:

Step 1: Labeling the Bait Protein

  • In a dark or red-lit room, dissolve the NHS-ester-aryl azide crosslinker in an appropriate solvent (e.g., DMSO).

  • Add the crosslinker solution to the purified bait protein in the Reaction Buffer.

  • Incubate for 30-60 minutes at room temperature to allow the NHS-ester to react with the primary amines on the bait protein.

  • Remove the excess, unreacted crosslinker using a desalting column.

Step 2: Crosslinking Reaction

  • Add the labeled bait protein to the cell lysate or solution of potential interacting proteins.

  • Allow the proteins to interact for a sufficient amount of time (e.g., 30-60 minutes).

  • Expose the sample to UV light for a specified duration to activate the photoreactive group and induce crosslinking to interacting partners. The optimal wavelength and exposure time will depend on the specific photoreactive group.

Step 3: Analysis

  • Analyze the crosslinked sample by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

  • Perform a Western blot using an antibody against the bait protein to identify the crosslinked complexes.

  • For identification of the unknown interacting partner, the high molecular weight band can be excised from the gel and analyzed by mass spectrometry.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics like ADCs. A thorough understanding of the available chemistries, careful selection of the appropriate crosslinker, and optimization of reaction protocols are crucial for the successful implementation of this technology. This guide provides the foundational knowledge and practical methodologies to empower researchers in harnessing the full potential of heterobifunctional crosslinkers in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DBCO-PEG4-HyNic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are fundamental to advancing biological research and therapeutic development. The ability to specifically and stably label proteins with functional moieties such as fluorophores, small molecules, or other biomolecules is crucial for a wide range of applications including in vivo imaging, antibody-drug conjugates (ADCs), and the study of protein interactions.[] DBCO-PEG4-HyNic is a heterobifunctional linker that offers a versatile platform for protein modification.[2][3]

This linker incorporates two distinct reactive functionalities:

  • Dibenzocyclooctyne (DBCO): An amine-reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[4][5] This allows for the specific attachment of azide-containing molecules to the DBCO-modified protein.

  • Hydrazinonicotinamide (HyNic): A hydrazine-containing moiety that can react with aldehydes to form a stable hydrazone bond. This functionality is also widely used for radiolabeling with isotopes like Technetium-99m (99mTc).

The polyethylene glycol (PEG4) spacer enhances the solubility and reduces steric hindrance of the linker, which can improve conjugation efficiency and the biological activity of the final conjugate.

This document provides a detailed, step-by-step guide for labeling proteins with this compound, including protocols for protein modification, purification, and characterization.

Principle of the Method

The labeling of a protein with this compound is a two-step process. First, the HyNic moiety of the linker is activated to react with primary amines (e.g., the epsilon-amino group of lysine residues) on the surface of the target protein. This is typically achieved using an N-hydroxysuccinimide (NHS) ester-activated version of the linker, such as this compound NHS ester. The NHS ester reacts with the amine to form a stable amide bond.

Once the protein is functionalized with the DBCO group, it can then be conjugated to any azide-containing molecule of interest via the SPAAC reaction. This "click" reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compound NHS Ester(Example) BroadPharmBP-22365
Target Protein--
Phosphate Buffered Saline (PBS), pH 7.4(Example) Thermo Fisher Scientific10010023
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)(Example) Sigma-AldrichD4551 or D8418
Zeba™ Spin Desalting Columns, 7K MWCO(Example) Thermo Fisher Scientific89882
Bicinchoninic Acid (BCA) Protein Assay Kit(Example) Thermo Fisher Scientific23225
UV-Vis Spectrophotometer--
Microcentrifuge--

Experimental Protocols

Protocol 1: Modification of Protein with this compound NHS Ester

This protocol describes the covalent attachment of the this compound linker to a target protein via its primary amines.

1. Preparation of Protein:

  • Dissolve the target protein in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

  • If the protein solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), they must be removed. This can be achieved by dialysis against PBS or by using a desalting column.

2. Preparation of this compound NHS Ester Stock Solution:

  • Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMF or DMSO.

  • Note: The NHS ester is moisture-sensitive. Ensure the solvent is anhydrous and cap the vial tightly when not in use.

3. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.

4. Removal of Excess Linker:

  • After the incubation period, remove the unreacted this compound NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions. The eluate will contain the DBCO-labeled protein.

Protocol 2: Characterization of DBCO-Labeled Protein

1. Protein Concentration Determination:

  • Determine the concentration of the purified DBCO-labeled protein using a standard protein assay such as the BCA assay.

2. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of DBCO molecules per protein molecule, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the labeled protein at 280 nm (A280) and 309 nm (A309). The DBCO group has a characteristic absorbance maximum at approximately 309 nm.

  • The DOL can be calculated using the following formula:

    DOL = (A309 × ε_protein) / [(A280 - (CF × A309)) × ε_DBCO]

    Where:

    • A280 and A309 are the absorbances of the labeled protein at 280 nm and 309 nm, respectively.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

    • CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.3).

Protocol 3: SPAAC "Click" Reaction with an Azide-Containing Molecule

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule of interest.

1. Reaction Setup:

  • Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS).

  • Add the azide-containing molecule to the purified DBCO-labeled protein at a 1.5- to 10-fold molar excess.

2. Incubation:

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction time may vary depending on the specific reactants and their concentrations. For some reactions, incubation at 4°C overnight may be beneficial.

3. Purification of the Final Conjugate:

  • Purify the final protein conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the properties of the final conjugate and may include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Data Presentation

Table 1: Recommended Molar Excess of this compound NHS Ester for Protein Labeling

Protein ConcentrationMolar Excess of Linker
1-2 mg/mL20-fold
2-5 mg/mL15-fold
5-10 mg/mL10-fold

Table 2: Example Characterization Data for a DBCO-Labeled Antibody (IgG)

ParameterValue
Initial Antibody Concentration5 mg/mL
Molar Excess of Linker Used15-fold
A280 of Labeled Antibody1.35
A309 of Labeled Antibody0.18
Calculated Protein Concentration4.8 mg/mL
Calculated Degree of Labeling (DOL)3.5

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_conjugation SPAAC Conjugation protein Target Protein (in PBS, pH 7.4) reaction1 Incubate (1-2h, RT or 4°C, overnight) protein->reaction1 linker This compound NHS Ester (10-20x molar excess) linker->reaction1 purification1 Purify (Desalting Column) reaction1->purification1 dbco_protein DBCO-Labeled Protein purification1->dbco_protein azide Azide-Containing Molecule (1.5-10x molar excess) reaction2 Incubate (2-12h, RT) dbco_protein->reaction2 azide->reaction2 purification2 Purify (e.g., SEC) reaction2->purification2 final_conjugate Final Protein Conjugate purification2->final_conjugate

Caption: Experimental workflow for labeling a protein with this compound and subsequent conjugation.

reaction_pathway cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: SPAAC Reaction protein Protein-NH2 (Lysine Residue) linker This compound-NHS product1 Protein-NH-CO-HyNic-PEG4-DBCO (Stable Amide Bond) protein->product1 + linker->product1 + azide Molecule-N3 (Azide-modified molecule) product2 Protein-NH-CO-HyNic-PEG4-DBCO-[Triazole]-Molecule (Final Conjugate) product1->product2 + azide->product2 +

Caption: Chemical pathway for protein labeling with this compound and subsequent SPAAC conjugation.

References

Application Note: Surface Immobilization of Peptides using DBCO-PEG4-HyNic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of peptides onto surfaces is a cornerstone of modern biotechnology, enabling advancements in biosensors, microarrays, targeted drug delivery, and cell-surface interaction studies. A critical component in this process is the choice of linker used to attach the peptide to the surface. The DBCO-PEG4-HyNic linker is a heterobifunctional molecule designed for highly efficient and specific bioconjugation.

This linker features two distinct reactive groups:

  • Dibenzocyclooctyne (DBCO): This group reacts with azide moieties via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding rapidly at room temperature without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[1][2]

  • Hydrazinonicotinamide (HyNic): This hydrazine group reacts specifically with aldehydes, such as 4-formylbenzamide (4FB), to form a stable bis-arylhydrazone bond.[3][4] This bond is stable across a wide pH range (2.0-10.0) and at temperatures up to 92°C.[4]

  • PEG4 Spacer: A short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which helps to reduce non-specific binding to the surface and minimizes steric hindrance, allowing the immobilized peptide to maintain its native conformation and activity.

This application note provides a detailed protocol for the two-step immobilization of peptides onto a surface using the this compound linker. The process involves first functionalizing the surface with an azide group, followed by the attachment of the peptide via the this compound linker.

Materials and Reagents

  • Azide-functionalized surface (e.g., azide-coated glass slide, microarray plate, or sensor chip)

  • This compound linker

  • Peptide of interest with a C-terminal or N-terminal aldehyde group (or a lysine residue modified to carry an aldehyde)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 6.0

  • Catalyst Buffer (optional but recommended): 100 mM Aniline in Reaction Buffer

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Deionized (DI) water

  • Nitrogen gas for drying

Experimental Protocols

Protocol 1: Surface Preparation and Linker Attachment

This protocol describes the attachment of the this compound linker to an azide-functionalized surface.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

  • Surface Incubation: Apply the linker solution to the azide-functionalized surface, ensuring the entire surface is covered.

  • Reaction: Incubate the surface in a humidified chamber for 2-4 hours at room temperature, or overnight at 4°C. The SPAAC reaction between the DBCO group of the linker and the azide on the surface will proceed to form a stable triazole linkage.

  • Washing: After incubation, wash the surface thoroughly to remove any unreacted linker. Perform sequential washes with DMF/DMSO, DI water, and finally the Reaction Buffer.

  • Drying: Dry the surface under a gentle stream of nitrogen gas. The surface is now functionalized with HyNic groups and is ready for peptide immobilization.

Protocol 2: Peptide Immobilization

This protocol details the conjugation of an aldehyde-containing peptide to the HyNic-functionalized surface.

  • Prepare Peptide Solution: Dissolve the aldehyde-modified peptide in the Reaction Buffer (pH 6.0) to a desired concentration (e.g., 0.1-1 mg/mL). A 2-5 fold molar excess of the peptide relative to the estimated surface density of the linker is recommended to achieve high conjugation efficiency.

  • Catalyst Addition (Optional): For enhanced reaction kinetics, the addition of aniline as a catalyst is recommended. If using, add the Catalyst Buffer to the peptide solution to a final aniline concentration of 10-100 mM. The presence of aniline can increase the reaction rate by 10-100 fold.

  • Peptide Conjugation: Apply the peptide solution to the HyNic-functionalized surface.

  • Incubation: Incubate for 1-2 hours at room temperature. If aniline is used as a catalyst, the reaction may proceed to completion in a much shorter time.

  • Final Washing: Wash the surface extensively with the Washing Buffer to remove any non-covalently bound peptide. Follow with a final rinse with DI water.

  • Drying and Storage: Dry the surface under a gentle stream of nitrogen. The peptide-immobilized surface is now ready for use in downstream applications. Store in a dry, sealed container at 4°C.

Protocol 3: Characterization and Quantification of Immobilized Peptides

Quantification of the immobilized peptide is crucial for ensuring reproducibility and for the interpretation of subsequent interaction studies.

  • Spectrophotometric Quantification of the Hydrazone Bond: The formation of the bis-arylhydrazone bond between HyNic and 4FB results in a chromophore that absorbs light at 354 nm, with a molar extinction coefficient of approximately 29,000 M⁻¹cm⁻¹. This property can be leveraged to quantify the amount of conjugated peptide, particularly on transparent surfaces.

  • Surface Plasmon Resonance (SPR): For SPR sensor chips, the immobilization process can be monitored in real-time. The increase in resonance units (RU) upon peptide binding is proportional to the amount of immobilized peptide. A general rule of thumb is that for a 150 kDa protein, an immobilization level of 1000 RU corresponds to a surface density of about 1 ng/mm². For smaller peptides, higher RU values may be needed for subsequent interaction analysis.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the successful immobilization by detecting the elemental composition of the surface. An increase in the nitrogen signal after peptide immobilization is indicative of successful conjugation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can be used for the absolute quantification of surface-bound peptides. The peptide is cleaved from the surface and analyzed with an isotope-labeled internal standard.

Quantitative Data

The following tables summarize key quantitative parameters related to the HyNic-4FB conjugation chemistry, which is the final step in the immobilization process described.

Table 1: Reaction Parameters for HyNic-4FB Conjugation

ParameterValue/ConditionReference
Optimal Reaction pH4.5 - 6.0
Recommended pH for Antibody/Protein Conjugation6.0
Molar Excess of HyNic-Peptide2-5 fold
Aniline Catalyst Concentration10-100 mM
Reaction Time (uncatalyzed)~2 hours
Reaction Time (with 100 mM Aniline)~3 minutes
Conjugate Stability (Temperature)Stable up to 92°C
Conjugate Stability (pH)Stable from pH 2.0 to 10.0

Table 2: Spectroscopic Properties for Quantification

FeatureWavelength (λmax)Molar Extinction Coefficient (ε)Reference
Bis-arylhydrazone bond354 nm29,000 M⁻¹cm⁻¹

Table 3: Example of Peptide Surface Density from Literature (using a different immobilization chemistry for context)

PeptideImmobilization MethodSurface DensityReference
MelimineAzidobenzoic acid linker on glass0.237 nmol/coverslip
Mel4Azidobenzoic acid linker on glass0.298 nmol/coverslip

Visualizations

Experimental Workflow

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Peptide Immobilization Azide Surface Azide Surface This compound Solution This compound Solution Azide Surface->this compound Solution Incubate 2-4h @ RT HyNic-Functionalized Surface HyNic-Functionalized Surface This compound Solution->HyNic-Functionalized Surface Wash & Dry Aldehyde-Peptide Solution Aldehyde-Peptide Solution HyNic-Functionalized Surface->Aldehyde-Peptide Solution Incubate 1-2h @ RT (Optional: Aniline catalyst) Immobilized Peptide Surface Final Immobilized Peptide Surface Aldehyde-Peptide Solution->Immobilized Peptide Surface Wash & Dry

Caption: Experimental workflow for peptide immobilization.

Chemical Reaction Mechanism

G cluster_0 Step 1: SPAAC Reaction cluster_1 Step 2: Hydrazone Formation Surface_Azide Surface-N3 DBCO_Linker This compound Surface_Azide->DBCO_Linker + Surface_Linker Surface-Triazole-PEG4-HyNic DBCO_Linker->Surface_Linker (Copper-free) Aldehyde_Peptide Peptide-CHO Surface_Linker->Aldehyde_Peptide + Final_Product Surface-Triazole-PEG4-Hydrazone-Peptide Aldehyde_Peptide->Final_Product (pH 6.0)

Caption: Two-step chemical reaction for immobilization.

Peptide-Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Immobilized Peptide GPCR G Protein-Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Generic GPCR signaling cascade activation.

References

Application Notes and Protocols for Hydrazone Ligation with DBCO-PEG4-HyNic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone ligation is a robust and versatile bioconjugation technique widely employed in drug development, proteomics, and various life science research applications. This method facilitates the formation of a stable covalent bond between a hydrazinonicotinamide (HyNic) moiety and an aldehyde or ketone group. The resulting hydrazone bond is notably stable at physiological pH but can be engineered to be cleavable under acidic conditions, a desirable feature for controlled drug release within the acidic microenvironments of endosomes and lysosomes.[1][2]

DBCO-PEG4-HyNic is a heterobifunctional linker that offers the dual advantage of participating in both hydrazone ligation and copper-free click chemistry. It features a HyNic group for reaction with carbonyls and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC).[] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This application note provides a detailed protocol for performing hydrazone ligation using this compound with an aldehyde- or ketone-modified biomolecule.

Principle of the Reaction

The core of the hydrazone ligation is the reaction between the aromatic hydrazine of the HyNic group on this compound and a carbonyl group (aldehyde or ketone) on a target molecule, such as a protein, antibody, or nanoparticle. This condensation reaction forms a stable bis-aryl hydrazone bond. The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4.5-6.0). However, for applications requiring physiological pH (7.4), the use of a catalyst, such as aniline, can significantly accelerate the reaction.[4]

Quantitative Data Summary

The efficiency and stability of the hydrazone bond are critical parameters in bioconjugation. The following table summarizes key quantitative data related to hydrazone ligation, providing a basis for experimental design.

ParameterConditionTypical ValueReference
Reaction pH Optimal for uncatalyzed reaction4.5 - 6.0[5]
For aniline-catalyzed reaction6.0 - 7.4
Catalyst Concentration Aniline10-100 mM
Reaction Time Uncatalyzed (pH 4.5-6.0)2 - 16 hours
Aniline-catalyzed (pH 7.4)1 - 4 hours
Half-life of Hydrazone Bond pH 7.4 (in buffer)> 72 hours (aromatic hydrazone)
pH 5.0-5.5 (in buffer)2 - 4.4 hours
pH 7.4 (in plasma)~ 48 hours
Molar Extinction Coefficient Bis-aryl hydrazone bond29,000 L/(mol·cm) at 354 nm

Experimental Protocols

This section provides a detailed methodology for the hydrazone ligation of an aldehyde-modified protein with this compound.

Materials
  • Aldehyde-modified protein (e.g., antibody, enzyme)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Catalyst Stock Solution (optional): 1 M Aniline in DMF

  • Quenching Buffer: 1 M Glycine, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer or plate reader

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step 1: Preparation of Aldehyde-Modified Protein

If your protein of interest does not already contain an aldehyde or ketone group, it must be modified first. A common method is to use a linker such as succinimidyl 4-formylbenzoate (S-4FB) to introduce an aromatic aldehyde onto primary amines (e.g., lysine residues) of the protein.

  • Dissolve the protein in Modification Buffer to a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of S-4FB in anhydrous DMF.

  • Add a 10- to 20-fold molar excess of the S-4FB stock solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted S-4FB by passing the solution through a desalting column equilibrated with Conjugation Buffer .

  • Determine the concentration of the aldehyde-modified protein using a standard protein assay (e.g., BCA) or by measuring its absorbance at 280 nm.

Step 2: Hydrazone Ligation Reaction
  • Dissolve the aldehyde-modified protein in Conjugation Buffer to a final concentration of 1-10 µM.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • For catalyzed reaction (at pH 7.0-7.4): Add the Catalyst Stock Solution to a final concentration of 10-50 mM aniline.

  • Incubate the reaction at room temperature for 2-4 hours (catalyzed) or 4-16 hours (uncatalyzed at pH 6.0). The progress of the reaction can be monitored by measuring the increase in absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM to react with any remaining aldehyde groups. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Conjugate
  • Remove the excess, unreacted this compound and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • For higher purity, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed, depending on the properties of the conjugate.

Step 4: Characterization of the Conjugate
  • UV-Vis Spectroscopy: Confirm the formation of the hydrazone bond by measuring the absorbance spectrum of the purified conjugate. A characteristic peak at approximately 354 nm indicates the presence of the bis-aryl hydrazone.

  • HPLC Analysis: Analyze the purified conjugate by reverse-phase or size-exclusion HPLC. A shift in the retention time compared to the unconjugated protein is indicative of successful conjugation.

  • Mass Spectrometry: Determine the molecular weight of the conjugate using ESI-MS or MALDI-TOF to confirm the addition of the this compound linker. This will also allow for the determination of the drug-to-antibody ratio (DAR) in the context of ADC development.

Visualizations

Hydrazone Ligation Reaction Scheme

G cluster_product Product Aldehyde_Protein Aldehyde-Modified Protein Hydrazone_Conjugate DBCO-PEG4-Protein Hydrazone Conjugate Aldehyde_Protein->Hydrazone_Conjugate pH 6.0 or Aniline Catalyst (pH 7.4) DBCO_HyNic This compound DBCO_HyNic->Hydrazone_Conjugate

Caption: Reaction scheme for hydrazone ligation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Start Start: Aldehyde-Modified Protein & this compound Dissolve_Reactants Dissolve Reactants in Conjugation Buffer Start->Dissolve_Reactants Add_Catalyst Add Aniline Catalyst (Optional, for pH 7.4) Dissolve_Reactants->Add_Catalyst Incubate Incubate at Room Temperature (2-16 hours) Add_Catalyst->Incubate Monitor Monitor Reaction by UV-Vis (354 nm) Incubate->Monitor Desalting Purify by Desalting Column or Chromatography Monitor->Desalting UV_Vis UV-Vis Spectroscopy Desalting->UV_Vis HPLC HPLC Analysis Desalting->HPLC MS Mass Spectrometry Desalting->MS End End: Purified Conjugate UV_Vis->End HPLC->End MS->End

Caption: Workflow for hydrazone ligation.

References

Application Note & Protocols: Purification of DBCO-PEG4-HyNic Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The generation of antibody-drug conjugates (ADCs) and other precisely modified antibody constructs using click chemistry linkers like DBCO-PEG4-HyNic is a cornerstone of modern biopharmaceutical development. Post-conjugation, the reaction mixture contains a heterogeneous mix of desired conjugate, unconjugated antibody, excess linker/payload, and potentially aggregates. Effective purification is therefore a critical step to ensure the safety, efficacy, and homogeneity of the final product. This document provides an overview of common purification strategies and detailed protocols for methods such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Protein A Affinity Chromatography, tailored for this compound conjugated antibodies.

Overview of Purification Strategies

The purification of a this compound conjugated antibody aims to separate the final product from process-related impurities. The choice of method depends on the scale of the purification, the specific characteristics of the antibody and conjugated payload, and the desired final purity.

  • Size Exclusion Chromatography (SEC): A widely used method that separates molecules based on their hydrodynamic radius.[1] It is highly effective at removing small molecule impurities like unconjugated this compound linkers and free payloads from the much larger antibody conjugate.[2][3] SEC is also a primary analytical technique for quantifying high molecular weight species (aggregates) and fragments.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on differences in their surface hydrophobicity. The conjugation of a this compound linker and a subsequent payload often increases the overall hydrophobicity of the antibody. HIC can be a powerful tool to separate ADC species with different drug-to-antibody ratios (DARs) and remove unconjugated antibody, which is less hydrophobic.

  • Affinity Chromatography (Protein A/G): This method leverages the highly specific interaction between the Fc region of IgG antibodies and immobilized Protein A or Protein G. It is an excellent capture step to isolate all antibody-related species (conjugated and unconjugated) from other reaction components, such as excess linkers or non-antibody proteins. It can be used as an initial capture step before a polishing step like SEC or HIC.

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentration. It is particularly useful for removing small molecule reagents post-conjugation and for concentrating the product before or after chromatography steps.

Workflow for Antibody Conjugate Purification

A typical purification workflow involves one or more chromatography steps designed to remove different types of impurities. The following diagram illustrates a general workflow.

G cluster_0 Purification Workflow Crude Crude Conjugation Mixture (Antibody, Conjugate, Free Linker) Step1 Step 1: Capture / Bulk Removal (e.g., TFF or Protein A) Crude->Step1 Initial Separation Step2 Step 2: Polishing (e.g., SEC or HIC) Step1->Step2 High-Resolution Separation Final Purified Conjugated Antibody Step2->Final Final Product

Caption: General workflow for purifying conjugated antibodies.

Comparison of Purification Methods

The selection of a purification strategy is critical and depends on the specific goals of the experiment.

Method Principle of Separation Primary Application Advantages Limitations Typical Recovery Typical Purity
Size Exclusion (SEC) Hydrodynamic Radius (Size)Removal of small molecules (free linker/drug), aggregate analysis.Mild, non-denaturing conditions; high resolution for size variants.Limited loading capacity; not suitable for separating species of similar size (e.g., different DARs).>95%>99% (monomer)
Hydrophobic Interaction (HIC) Surface HydrophobicitySeparation of ADC species by DAR; removal of unconjugated antibody.High resolving power for different hydrophobic species; operates under non-denaturing conditions.Requires careful method development (salt, gradient); hydrophobic payloads can cause secondary interactions.80-95%Can isolate specific DAR species.
Protein A Affinity Specific binding to IgG Fc regionCapture of all antibody species from crude mixture.High specificity and purity in a single step; high binding capacity.Co-elutes conjugated and unconjugated antibody; requires low pH for elution which can promote aggregation.>90%>95% (total IgG)
Tangential Flow Filtration (TFF) Molecular Weight Cut-offBuffer exchange, concentration, removal of small molecules.Rapid, scalable, economical for buffer exchange.Does not separate antibody variants (e.g., aggregates, different DARs).>98%N/A (removes small molecules)

Detailed Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This protocol is designed to remove unconjugated this compound linker and other small molecules from the antibody conjugation reaction.

A. Materials & Equipment

  • SEC Column (e.g., Superdex 200 Increase 10/300 GL, Sephacryl S-300 HR)

  • Chromatography System (e.g., ÄKTA pure, FPLC)

  • Mobile Phase/Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile filters

  • UV Detector (monitoring at 280 nm)

B. Experimental Workflow Diagram

G cluster_1 SEC Protocol Workflow Prep Prepare & Degas Mobile Phase (PBS) Equil Equilibrate Column (2 Column Volumes) Prep->Equil Load Load Filtered Sample (<2% of Column Volume) Equil->Load Elute Isocratic Elution (1 Column Volume) Load->Elute Collect Collect Fractions (Based on 280nm Peak) Elute->Collect Analyze Pool & Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analyze

Caption: Step-by-step workflow for SEC purification.

C. Step-by-Step Procedure

  • Buffer Preparation: Prepare the mobile phase (PBS, pH 7.4), filter it through a 0.22 µm filter, and thoroughly degas it.

  • System and Column Equilibration: Install the SEC column on the chromatography system. Wash the system pumps with the mobile phase. Equilibrate the column with at least 2 column volumes (CVs) of mobile phase at the recommended flow rate (e.g., 0.5-1.0 mL/min for a 10/300 column) until the UV baseline at 280 nm is stable.

  • Sample Preparation: Centrifuge the crude conjugation mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Loading: Inject the prepared sample onto the column. The sample volume should ideally be less than 2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Perform an isocratic elution with the mobile phase for at least 1 CV. Monitor the absorbance at 280 nm. The antibody conjugate will elute first in the void volume, followed by smaller molecules. Collect fractions corresponding to the main protein peak.

  • Analysis: Pool the fractions containing the purified conjugate. Determine the protein concentration using UV-Vis spectroscopy (A280). Analyze purity by analytical SEC and/or SDS-PAGE to confirm the removal of small molecules and assess the level of aggregation.

Protocol 2: Purification using Hydrophobic Interaction Chromatography (HIC)

This protocol is suitable for separating conjugated antibodies from unconjugated species based on increased hydrophobicity.

A. Materials & Equipment

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography System with gradient capability

  • Mobile Phase A (Binding Buffer): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution Buffer): e.g., 25 mM Sodium Phosphate, pH 7.0.

  • UV Detector (280 nm)

B. Experimental Workflow Diagram

G cluster_2 HIC Protocol Workflow Prep Prepare & Degas Buffers A and B Equil Equilibrate Column with Buffer A Prep->Equil SamplePrep Adjust Sample (Add Ammonium Sulfate) Equil->SamplePrep Load Load Sample SamplePrep->Load Elute Elute with Gradient (Decreasing Salt) Load->Elute Collect Collect Fractions Across Gradient Elute->Collect Analyze Pool & Analyze Fractions (DAR, Purity) Collect->Analyze

Caption: Step-by-step workflow for HIC purification.

C. Step-by-Step Procedure

  • Buffer Preparation: Prepare and degas Mobile Phase A and Mobile Phase B.

  • Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Mobile Phase A until the UV baseline is stable.

  • Sample Preparation: Adjust the crude conjugation mixture (or sample from a previous purification step) to a final ammonium sulfate concentration that promotes binding (e.g., 0.5 M to 1.0 M) by adding a high-concentration stock solution. Centrifuge to remove any precipitate.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Unconjugated antibody (less hydrophobic) will elute first, followed by conjugated species in order of increasing DAR.

  • Fraction Collection: Collect fractions throughout the gradient.

  • Analysis and Regeneration: Analyze fractions for purity, DAR, and recovery. Pool the desired fractions. Regenerate the column with a sanitization buffer (e.g., 0.5 M NaOH) if necessary, followed by storage in an appropriate buffer (e.g., 20% Ethanol).

Concluding Remarks

The purification of this compound conjugated antibodies is a multi-step process that is critical for obtaining a homogeneous and active final product. A combination of techniques is often required. For instance, an initial capture on Protein A can be followed by a polishing step using SEC to remove aggregates or HIC to isolate a specific DAR species. The protocols provided here serve as a starting point, and optimization of buffer conditions, gradients, and column choice is essential for each specific antibody conjugate. Robust analytical methods, such as analytical SEC, HIC, and mass spectrometry, are required to characterize the final product and ensure it meets the required quality attributes.

References

Application Notes and Protocols for Creating Fluorescent Probes Using DBCO-PEG4-HyNic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescent probes using the heterobifunctional linker, DBCO-PEG4-HyNic. This linker possesses two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC) and a hydrazinonicotinamide (HyNic) group for reaction with aldehydes. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance during conjugation.

The protocols outlined below focus on the utilization of the HyNic group to conjugate an aldehyde-modified fluorescent dye, thereby creating a versatile fluorescent probe. This probe can subsequently be attached to an azide-containing biomolecule of interest (e.g., proteins, peptides, nucleic acids) via the DBCO group in a bioorthogonal manner. This two-step approach allows for the pre-labeling of a fluorescent dye with the linker, followed by the highly specific and efficient copper-free click reaction with the target biomolecule. This method is particularly advantageous for labeling sensitive biological molecules where the presence of a copper catalyst could be detrimental.

Materials and Reagents

  • This compound

  • Aldehyde-modified fluorescent dye (e.g., Alexa Fluor™ 488 aldehyde, or a custom-synthesized dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Aniline (for catalysis)

  • Quenching Buffer: 1 M Glycine, pH 7.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Mass Spectrometer (e.g., ESI-MS)

  • Fluorometer

Experimental Protocols

Protocol 1: Synthesis of an Aldehyde-Modified Fluorescent Dye

If a commercially available aldehyde-modified fluorescent dye is not used, one can be synthesized from an amine-containing dye and an aldehyde-containing NHS ester, such as 4-formylbenzoyl-N-hydroxysuccinimide ester (4FB-NHS).

  • Dissolve the Amine-Containing Dye: Dissolve the amine-containing fluorescent dye (e.g., an amine-modified Alexa Fluor™ dye) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare the 4FB-NHS Solution: Immediately before use, dissolve 4-formylbenzoyl-N-hydroxysuccinimide ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, add the dissolved amine-containing dye. While vortexing gently, add a 1.5 to 3-fold molar excess of the dissolved 4FB-NHS ester.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Purify the aldehyde-modified dye using RP-HPLC with a C18 column. A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Drying and Storage: Lyophilize the purified product and store it at -20°C, desiccated and protected from light.

Protocol 2: Conjugation of this compound to an Aldehyde-Modified Fluorescent Dye

This protocol describes the reaction between the HyNic moiety of the linker and the aldehyde group on the fluorescent dye.

  • Dissolve Reagents:

    • Dissolve the aldehyde-modified fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 12 mM (a 1.2-fold molar excess).

  • Prepare Aniline Catalyst Solution: Prepare a 1 M solution of aniline in DMF or DMSO.

  • Reaction Setup:

    • In a light-protected microcentrifuge tube, add the dissolved aldehyde-modified fluorescent dye.

    • Add the dissolved this compound.

    • Add the aniline catalyst solution to a final concentration of 10-20 mM.

    • Adjust the final reaction volume with DMF or DMSO to ensure all components are fully dissolved.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or agitation, protected from light. The formation of the conjugate can be monitored by the increase in absorbance at 354 nm, which is characteristic of the bis-arylhydrazone bond formed.

  • Quenching (Optional): The reaction can be quenched by adding a 10-fold molar excess of Quenching Buffer. Incubate for 30 minutes at room temperature.

  • Purification of the Fluorescent Probe:

    • Purify the resulting this compound-Dye conjugate using RP-HPLC with a C18 column.

    • A suggested starting gradient is 10-90% Mobile Phase B over 40 minutes.

    • Monitor the elution profile at both the absorbance maximum of the dye and at 354 nm to identify the conjugate peak.

    • Collect the fractions containing the purified fluorescent probe.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product by mass spectrometry. The expected mass will be the sum of the masses of this compound and the aldehyde-modified dye, minus the mass of water.

    • Determine the concentration of the purified probe using the absorbance of the fluorescent dye.

    • Lyophilize the purified probe and store it at -20°C or lower, desiccated and protected from light.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a fluorescent probe created using this compound and an aldehyde-modified fluorescent dye. Note: These values are illustrative and may vary depending on the specific dye and reaction conditions used.

Table 1: Reaction Parameters and Yields

ParameterValue
Molar Ratio (this compound : Dye)1.2 : 1
Reaction Time3 hours
Reaction TemperatureRoom Temperature
Typical Yield (post-HPLC purification) 60-80%

Table 2: Purification and Purity Assessment

ParameterMethodResult
Purification MethodReverse-Phase HPLCSuccessful separation of conjugate
Purity (post-HPLC)Analytical HPLC (by peak area)>95%
Identity ConfirmationESI-Mass SpectrometryExpected mass observed

Table 3: Spectroscopic Properties of the Fluorescent Probe

PropertyValue (Example with a 488 nm dye)
Excitation Maximum (λex)~495 nm
Emission Maximum (λem)~520 nm
Molar Extinction Coefficient (at λex)~70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (ΦF)~0.90

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_purification Purification & Analysis cluster_final_product Final Product reagents This compound + Aldehyde-Dye reaction Aniline-Catalyzed Conjugation (2-4h, RT) reagents->reaction Mix in DMF/DMSO hplc RP-HPLC Purification reaction->hplc Inject crude product mass_spec Mass Spectrometry (Identity Confirmation) hplc->mass_spec Analyze purified fraction probe Purified this compound-Dye Fluorescent Probe mass_spec->probe characterization Spectroscopic Characterization probe->characterization Measure Ex/Em, QY

signaling_pathway cluster_probe_synthesis Step 1: Probe Synthesis cluster_bioconjugation Step 2: Bio-conjugation (SPAAC) linker This compound probe DBCO-Functionalized Fluorescent Probe linker->probe dye Aldehyde-Modified Fluorescent Dye dye->probe labeled_biomolecule Fluorescently Labeled Biomolecule probe->labeled_biomolecule Copper-Free Click Chemistry biomolecule Azide-Modified Biomolecule (e.g., Protein) biomolecule->labeled_biomolecule

Application Notes and Protocols for Conjugating DBCO-PEG4-HyNic to Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of DBCO-PEG4-HyNic to aldehyde-modified oligonucleotides. This bioconjugation strategy utilizes two distinct and highly efficient chemistries: the reaction of a hydrazinonicotinamide (HyNic) group with an aldehyde to form a stable hydrazone bond, and the subsequent copper-free click chemistry reaction of the dibenzocyclooctyne (DBCO) group with an azide-modified molecule of interest. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer reduces aggregation, minimizes steric hindrance, and enhances solubility of the resulting conjugate.[1]

This dual-functionality linker is particularly valuable for applications in targeted drug delivery, diagnostics, and molecular biology, where precise and stable attachment of a payload (e.g., a small molecule, peptide, or protein) to an oligonucleotide is required. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the conjugation and subsequent purification of the DBCO-functionalized oligonucleotide.

Chemical Reaction Pathway

The conjugation process involves a two-step conceptual pathway. First, the HyNic moiety of the this compound linker is reacted with an aldehyde-modified oligonucleotide to form a stable hydrazone linkage. The resulting oligonucleotide is now functionalized with a DBCO group, which is available for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.

Oligo_Aldehyde Aldehyde-Modified Oligonucleotide DBCO_Oligo DBCO-Functionalized Oligonucleotide Oligo_Aldehyde->DBCO_Oligo Hydrazone Formation DBCO_HyNic This compound DBCO_HyNic->DBCO_Oligo Final_Conjugate Final Oligonucleotide Conjugate DBCO_Oligo->Final_Conjugate Copper-Free Click Chemistry (SPAAC) Azide_Molecule Azide-Modified Molecule of Interest Azide_Molecule->Final_Conjugate

Caption: General overview of the two-stage conjugation process.

Experimental Protocols

This protocol is divided into three main sections:

  • Preparation of Reagents: Essential for ensuring optimal reaction conditions.

  • Conjugation of this compound to Aldehyde-Modified Oligonucleotide: The core reaction step.

  • Purification and Analysis of the Conjugate: Critical for obtaining a high-purity final product.

Preparation of Reagents
  • Aldehyde-Modified Oligonucleotide: The starting oligonucleotide must be synthesized with a 5' or 3' aldehyde modification. This can be achieved using commercially available phosphoramidites during solid-phase synthesis. The oligonucleotide should be purified by HPLC or PAGE to ensure high purity before conjugation.

  • This compound: Dissolve the this compound linker in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM). Store this stock solution at -20°C.

  • Conjugation Buffer: Prepare a 100 mM sodium phosphate buffer with 150 mM NaCl. The optimal pH for hydrazone formation is between 6.0 and 8.0.[2][3] For many applications, a pH of 6.0 is recommended for the conjugation of HyNic-modified biomolecules.[2][3]

  • Aniline Catalyst (Optional but Recommended): Prepare a 100 mM aniline solution in the conjugation buffer. Aniline has been shown to catalyze the formation of the hydrazone bond, significantly increasing the reaction rate and yield.

Conjugation of this compound to Aldehyde-Modified Oligonucleotide

The following workflow outlines the key steps in the conjugation process.

start Start dissolve_oligo Dissolve Aldehyde-Oligo in Conjugation Buffer start->dissolve_oligo add_linker Add this compound Stock Solution dissolve_oligo->add_linker add_catalyst Add Aniline Catalyst (Optional) add_linker->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate purify Purify Conjugate incubate->purify analyze Analyze Purity and Yield purify->analyze end End analyze->end

References

Application Note: Comprehensive Characterization of DBCO-PEG4-HyNic Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DBCO-PEG4-HyNic is a heterobifunctional linker widely utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[][2] This linker features a Dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, and a Hydrazinonicotinamide (HyNic) group, which reacts with aldehydes and ketones to form a stable hydrazone bond.[2][3][4] The polyethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate. Rigorous analytical characterization is critical to ensure the identity, purity, stability, and consistency of the final bioconjugate, which is essential for its therapeutic efficacy and safety.

This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound conjugates.

Summary of Analytical Techniques

The characterization of this compound conjugates relies on a suite of orthogonal analytical methods to confirm structural integrity, purity, and conjugation efficiency.

Technique Purpose Key Parameters Measured Typical Values / Observations
Mass Spectrometry (MS) To confirm the molecular weight of the linker, intermediates, and the final conjugate. To identify impurities and side-products.Molecular Weight (MW), Mass-to-Charge Ratio (m/z).Expected MW for this compound is ~698.81 g/mol . ESI-MS will show multiply charged ions.
NMR Spectroscopy To provide unambiguous structural confirmation of the linker and its conjugates.Chemical shifts (ppm) of ¹H and ¹³C nuclei.Characteristic peaks for DBCO aromatic protons (7-8 ppm) and PEG spacer protons (~3.6 ppm) should be identifiable.
HPLC (RP-HPLC) To assess the purity of the conjugate and separate it from unconjugated starting materials or impurities.Retention Time (RT), Peak Area (%).Purity is typically expected to be >95% for research-grade material.
UV-Vis Spectroscopy To quantify the concentration of DBCO-containing molecules and to monitor the formation of the hydrazone bond.Absorbance maxima (λmax), Molar Extinction Coefficient (ε).DBCO has a characteristic absorbance peak around 309 nm. Hydrazone bond formation can be monitored at ~354 nm (ε ≈ 29,000 M⁻¹cm⁻¹).

Experimental Workflows and Logical Relationships

A systematic workflow is essential for the thorough characterization of bioconjugates. The following diagram illustrates the typical analytical workflow for a this compound conjugate.

Analytical_Workflow cluster_start Sample Preparation cluster_techniques Analytical Techniques cluster_results Data Interpretation Start This compound Conjugate HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR UVVIS UV-Vis Spectroscopy Start->UVVIS Purity Purity Assessment (>95%) HPLC->Purity Provides MW Molecular Weight Confirmation MS->MW Provides Structure Structural Integrity Verification NMR->Structure Provides Quant Quantification & Reaction Monitoring UVVIS->Quant Provides Final Final Characterization Report Purity->Final MW->Final Structure->Final Quant->Final

Caption: General analytical workflow for characterizing this compound conjugates.

The following diagram illustrates the dual reactivity of the this compound linker, which enables the two distinct conjugation reactions.

Conjugation_Pathway cluster_dbco Copper-Free Click Chemistry cluster_hynic Hydrazone Ligation Linker This compound Linker DBCO_end DBCO Group Linker->DBCO_end HyNic_end HyNic Group Linker->HyNic_end SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_end->SPAAC Azide Azide-Modified Payload/Molecule Azide->SPAAC Final_Conjugate Dual-Modified Bioconjugate SPAAC->Final_Conjugate Hydrazone Hydrazone Bond Formation (pH 4.5-5.5) HyNic_end->Hydrazone Aldehyde Aldehyde/Ketone-Modified Biomolecule Aldehyde->Hydrazone Hydrazone->Final_Conjugate

Caption: Dual reaction pathways of the this compound linker.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for assessing the purity of the conjugate.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Protocol:

    • Prepare a stock solution of the conjugate at 1 mg/mL in a suitable buffer (e.g., PBS or 50:50 ACN:water).

    • Dilute the sample to a final concentration of approximately 10-20 µM using Mobile Phase A.

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.3 mL/min.

    • Inject 5 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and 309 nm (for DBCO).

    • Integrate the peak areas to determine the purity of the conjugate. The purity is calculated as the area of the main conjugate peak divided by the total area of all peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for confirming the molecular weight of the final conjugate.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).

  • Protocol:

    • Sample Preparation: Dilute the conjugate sample from the HPLC protocol to ~10 µM using the mobile phase.

    • Liquid Chromatography: Use the same LC method as described in the HPLC protocol to separate the conjugate before MS analysis.

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 120-150 °C.

      • Mass Range: 100 - 4000 m/z (adjust based on expected conjugate size).

    • Data Analysis: Acquire the full scan mass spectrum. The resulting spectrum will show a series of multiply charged ions. Use the instrument's deconvolution software to process the raw data and obtain the zero-charge (neutral) mass of the conjugate. Compare the experimental mass to the theoretical calculated mass.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural verification of the this compound linker itself or small molecule conjugates.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 1-5 mg of the purified linker or conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64 (adjust for concentration).

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and compare the chemical shifts and coupling patterns to the expected structure. Look for characteristic signals of the DBCO aromatic protons and the repeating ethylene oxide units of the PEG spacer.

UV-Vis Spectroscopy for Hydrazone Formation

This protocol allows for the quantification of hydrazone bond formation by monitoring the increase in absorbance at 354 nm.

  • Instrumentation: UV-Vis spectrophotometer.

  • Protocol:

    • Reaction Setup:

      • Prepare a solution of the HyNic-containing molecule in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

      • Prepare a solution of the aldehyde-containing molecule (e.g., 4-formylbenzoic acid as a test aldehyde) in the same buffer.

    • Measurement:

      • Place the HyNic solution in a quartz cuvette and measure the baseline spectrum.

      • Initiate the reaction by adding the aldehyde-containing solution to the cuvette and mix quickly.

      • Immediately begin monitoring the absorbance at 354 nm over time.

    • Data Analysis:

      • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the hydrazone product formed.

      • A: Absorbance at 354 nm.

      • ε: Molar extinction coefficient of the bis-aryl hydrazone (typically ~29,000 M⁻¹cm⁻¹).

      • b: Path length of the cuvette (typically 1 cm).

      • c: Concentration of the hydrazone (mol/L).

      • Plot the concentration of the product versus time to determine the reaction kinetics and final yield.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation with DBCO-PEG4-HyNic Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate aggregation issues during bioconjugation with DBCO-PEG4-HyNic linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1] Its structure consists of three key components:

  • DBCO (Dibenzocyclooctyne): An azide-reactive group that participates in copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC). This allows for highly specific and biocompatible conjugation.

  • PEG4 (four-unit polyethylene glycol): A hydrophilic spacer that enhances the solubility of the conjugate, reduces the likelihood of aggregation, and minimizes steric hindrance between the conjugated molecules.[2]

  • HyNic (Hydrazinonicotinamide): A reactive group that forms a stable hydrazone bond with aldehydes and ketones.

Q2: What are the primary causes of aggregation when using this compound?

A2: Aggregation of biomolecules during and after conjugation can be attributed to several factors:

  • Hydrophobicity: The DBCO group is inherently hydrophobic. Increasing the number of this compound linkers on the surface of a biomolecule can increase its overall hydrophobicity, leading to self-association and aggregation.[3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability. A pH close to the isoelectric point (pI) of the protein can minimize its solubility and promote aggregation.[3][4]

  • High Protein Concentration: Working with highly concentrated protein solutions increases the probability of intermolecular interactions and aggregation.

  • Presence of Co-solvents: While organic co-solvents like DMSO or DMF are often necessary to dissolve the this compound linker, high concentrations can destabilize proteins and lead to precipitation.

  • Temperature: Elevated temperatures can induce protein unfolding, exposing hydrophobic regions and promoting aggregation.

  • Over-labeling: Attaching an excessive number of linker molecules to the protein can alter its surface charge and hydrophobicity, leading to reduced solubility.

Q3: How does the PEG4 spacer help in preventing aggregation?

A3: The polyethylene glycol (PEG) spacer is hydrophilic, which helps to counteract the hydrophobicity of the DBCO moiety. This hydrophilic chain creates a hydration shell around the protein, which can help to:

  • Increase the overall solubility of the conjugate in aqueous buffers.

  • Reduce non-specific hydrophobic interactions between conjugated molecules.

  • Provide a flexible spacer to minimize steric hindrance between the biomolecule and the conjugated payload.

Troubleshooting Guide

This section addresses specific issues that may arise during your conjugation experiments.

Issue 1: Visible precipitation or cloudiness in the reaction mixture.

Potential Cause Recommended Solution
Low linker solubility Ensure the this compound is completely dissolved in an appropriate organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Add the dissolved linker to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
High co-solvent concentration Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 20%. Perform a small-scale trial to determine the maximum co-solvent tolerance of your specific protein.
Suboptimal buffer pH Adjust the pH of the reaction buffer. For the HyNic-aldehyde ligation, a slightly acidic to neutral pH (around 6.0-7.0) is often optimal. However, ensure the chosen pH does not compromise the stability of your protein.
High protein concentration Reduce the concentration of your protein in the reaction mixture. If a high final concentration is required, consider performing the conjugation at a lower concentration and then carefully concentrating the purified conjugate.

Issue 2: Low yield of the desired conjugate and presence of high molecular weight aggregates in SEC analysis.

Potential Cause Recommended Solution
Over-labeling of the biomolecule Reduce the molar excess of the this compound linker used in the reaction. Perform a titration experiment to determine the optimal linker-to-protein ratio that provides sufficient labeling without causing significant aggregation.
Intermolecular crosslinking If your target biomolecule has both azide and aldehyde/ketone groups, intermolecular crosslinking can occur. Consider a sequential, two-step conjugation and purification strategy.
Suboptimal reaction conditions Optimize the reaction time and temperature. Lowering the temperature (e.g., reacting at 4°C for a longer duration) can sometimes reduce aggregation by slowing down the process of protein unfolding.
Inappropriate buffer composition Screen different buffer systems. The addition of certain excipients, such as arginine or specific non-ionic detergents at low concentrations, can sometimes help to stabilize the protein and prevent aggregation.

Issue 3: The purified conjugate is unstable and aggregates over time during storage.

Potential Cause Recommended Solution
Inadequate storage buffer Formulate the final conjugate in a buffer that ensures its long-term stability. This may require screening various buffer compositions, pH levels, and the inclusion of stabilizing excipients.
Repeated freeze-thaw cycles Aliquot the purified conjugate into single-use volumes to avoid repeated freezing and thawing, which can destabilize proteins.
High final concentration Determine the maximum stable concentration for your final conjugate. Storing it at a lower concentration might be necessary.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with an Azide-Containing Molecule

This protocol outlines a general two-step procedure for conjugating a protein (containing an aldehyde or ketone group) with an azide-containing molecule using this compound.

Step 1: HyNic-Aldehyde/Ketone Ligation

  • Protein Preparation:

    • Ensure your protein is in an appropriate buffer at a pH of 6.0-7.0. A common choice is 100 mM phosphate buffer with 150 mM NaCl.

    • The protein concentration should ideally be between 1-5 mg/mL.

  • This compound Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Ligation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • For catalysis of the hydrazone formation, aniline can be added to a final concentration of 10-100 mM. A stock solution of aniline can be prepared in the reaction buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess this compound and aniline catalyst using a desalting column or dialysis.

Step 2: DBCO-Azide Click Chemistry

  • Azide-Molecule Preparation:

    • Dissolve your azide-containing molecule in a compatible buffer.

  • Click Reaction:

    • Add a 1.5- to 3-fold molar excess of the azide-containing molecule to the purified HyNic-functionalized protein.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-containing molecule and to assess the level of aggregation.

Protocol 2: Quantification of Aggregates using Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size appropriate for the size range of your protein and its potential aggregates.

    • The mobile phase should be a non-denaturing buffer that minimizes interactions between the analyte and the stationary phase. A common mobile phase is phosphate-buffered saline (PBS).

  • Sample Preparation:

    • Filter your conjugate sample through a 0.22 µm filter before injection to remove any large particulates.

    • Ensure the sample concentration is within the linear range of the detector.

  • Analysis:

    • Inject the sample onto the SEC system.

    • Monitor the elution profile using a UV detector (typically at 280 nm).

    • Aggregates will elute earlier than the monomeric protein.

    • Integrate the peak areas to determine the relative percentage of monomer and aggregates.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Expected Outcome on Aggregation
Molar Excess of Linker 5-10 fold20-50 foldHigher excess may increase aggregation.
Protein Concentration 1-2 mg/mL5-10 mg/mLHigher concentration increases aggregation risk.
Reaction Temperature 4°CRoom Temperature (20-25°C)Higher temperature can increase aggregation.
pH of HyNic Ligation 6.0-6.57.0-7.5Optimal pH is protein-dependent; deviation from the stability optimum can increase aggregation.
Co-solvent (DMSO) % < 10%> 20%Higher percentage can destabilize the protein and cause aggregation.

Visualizations

experimental_workflow cluster_step1 Step 1: HyNic Ligation cluster_step2 Step 2: DBCO-Azide Click Chemistry Protein Aldehyde/Ketone Protein Reaction1 Ligation Reaction (pH 6-7, Aniline catalyst) Protein->Reaction1 DBCO_HyNic This compound DBCO_HyNic->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Protein_HyNic HyNic-Functionalized Protein Purification1->Protein_HyNic Reaction2 Click Reaction (SPAAC) Protein_HyNic:e->Reaction2:w Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction2 Purification2 Final Purification (SEC) Reaction2->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for a two-step conjugation using this compound.

aggregation_pathway Native Native Protein Unfolded Partially Unfolded Protein Native->Unfolded Stressors (pH, Temp, Co-solvent) Monomer Conjugated Monomer Native->Monomer Conjugation Soluble Soluble Aggregates (Dimers, Oligomers) Unfolded->Soluble Hydrophobic Interactions Monomer->Soluble Over-labeling, High Concentration Insoluble Insoluble Aggregates (Precipitate) Soluble->Insoluble Growth

Caption: Simplified pathway of protein aggregation during bioconjugation.

References

Technical Support Center: Optimizing pH for DBCO-PEG4-HyNic Hydrazone Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your DBCO-PEG4-HyNic hydrazone ligation experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for HyNic hydrazone ligation?

The formation of a hydrazone bond is acid-catalyzed. For the reaction between a HyNic (6-hydrazinonicotinamide) moiety and a carbonyl group (aldehyde or ketone), the optimal pH is typically in the weakly acidic range of 4.5 to 6.0.[1] Within this range, there is a balance between the acid-catalyzed dehydration of the intermediate and ensuring the hydrazine nitrogen remains sufficiently nucleophilic.[1] At pH values below 4.5, the hydrazine can become protonated and thus unreactive, while at pH values above 6.0, the rate of acid-catalyzed dehydration slows down.[1]

Q2: Can I perform the ligation at neutral pH (7.0-7.4)?

While the reaction is fastest at a pH of around 4.5, it is possible to perform the ligation at neutral pH.[1] However, the reaction rate will be significantly slower.[1] To compensate for the reduced rate at neutral pH, the use of a nucleophilic catalyst, such as aniline or an aniline derivative, is highly recommended. Catalysts can increase the reaction rate by several orders of magnitude, making ligations at physiological pH feasible.

Q3: What is the role of a catalyst like aniline in the reaction?

Aniline acts as a nucleophilic catalyst. It first reacts with the carbonyl compound to form a more reactive Schiff base intermediate. This intermediate is then more readily attacked by the HyNic hydrazine, accelerating the overall rate of hydrazone formation. Electron-rich aniline derivatives, such as p-anisidine or p-toluidine, have been shown to be even more efficient catalysts.

Q4: How does the stability of the formed hydrazone bond depend on pH?

The stability of the hydrazone bond is also pH-dependent. Hydrazone bonds are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature often exploited in drug delivery systems for release in acidic endosomal or lysosomal compartments. The stability is also influenced by the structure of the carbonyl partner; hydrazones formed from aromatic aldehydes tend to be more stable to hydrolysis than those from aliphatic aldehydes.

Q5: What buffer should I use for the ligation reaction?

The choice of buffer is critical for maintaining the optimal pH.

  • For acidic conditions (pH 4.5-6.0): Acetate or MES buffers are commonly used.

  • For neutral conditions (pH 7.0-7.4): Phosphate-buffered saline (PBS) is a suitable choice.

It is important to use buffers that do not contain primary amines (e.g., Tris or glycine), as these can compete with the HyNic hydrazine for reaction with the carbonyl partner.

Troubleshooting Guide

This section addresses common problems encountered during this compound hydrazone ligation.

Issue Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction pH is outside the optimal range.Verify the pH of your reaction buffer. Adjust to the 4.5-6.0 range for uncatalyzed reactions or use a catalyst if performing the reaction at neutral pH.
Reagent Degradation: The HyNic or carbonyl compound has degraded.Ensure reagents are stored correctly, protected from light and moisture. Prepare stock solutions fresh before use.
Competing Reactions: Buffer components (e.g., Tris, glycine) are reacting with the carbonyl compound.Use a non-amine-containing buffer such as PBS, MES, or acetate.
Low Reagent Concentration: The concentration of one or both reactants is too low.Increase the concentration of the reactants. Reactions are more efficient at higher concentrations.
Slow Reaction Rate Neutral pH without Catalyst: The reaction is being performed at pH 7.0-7.4 without a catalyst.Add a nucleophilic catalyst like aniline (typically 10-100 mM) to accelerate the reaction.
Suboptimal Temperature: The reaction is being performed at a low temperature.While many ligations proceed at room temperature, increasing the temperature to 37°C can improve the reaction rate.
Conjugate Instability / Cleavage Acidic Conditions: The conjugate is stored or used in a low pH environment.Hydrazone bonds are labile at low pH. For storage, maintain a neutral pH (7.0-7.4).
Presence of Catalysts in Plasma: If working in plasma, enzymes or other components can catalyze hydrolysis.Be aware that stability in buffer may not reflect stability in plasma. Specific linkers may be required for enhanced plasma stability.

Logical Troubleshooting Workflow

G start Low or No Conjugation check_ph Verify Reaction pH start->check_ph ph_ok Is pH optimal (4.5-6.0)? check_ph->ph_ok adjust_ph Adjust pH to 4.5-6.0 or add catalyst for neutral pH ph_ok->adjust_ph No check_reagents Check Reagent Integrity ph_ok->check_reagents Yes adjust_ph->check_ph reagents_ok Are reagents fresh & stored correctly? check_reagents->reagents_ok replace_reagents Use fresh reagents reagents_ok->replace_reagents No check_buffer Check Buffer Composition reagents_ok->check_buffer Yes replace_reagents->check_reagents buffer_ok Is buffer free of primary amines? check_buffer->buffer_ok change_buffer Switch to PBS, MES, or Acetate buffer buffer_ok->change_buffer No increase_conc Increase Reactant Concentrations buffer_ok->increase_conc Yes change_buffer->check_buffer success Successful Conjugation increase_conc->success

Caption: A troubleshooting workflow for low or no hydrazone ligation.

Data Presentation

pH Optimization and Catalysis

The rate of hydrazone formation is highly dependent on the pH and the presence of a catalyst. The table below summarizes the effect of these parameters on the second-order rate constant.

pHCatalystCatalyst Concentration (mM)Rate Constant (k, M⁻¹s⁻¹)Reference
4.5None03.0 ± 0.3
5.7None0~0.003
5.7Aniline100.49 ± 0.02
7.0Aniline100170 ± 10
7.4None0~0.01 or below
7.4Aniline100Rate increased up to 40-fold

Note: Rate constants can vary depending on the specific carbonyl and hydrazine reactants.

Experimental Protocols

Protocol 1: General Procedure for HyNic Ligation at Optimal pH (4.5)

This protocol describes a general method for conjugating a HyNic-modified molecule to a carbonyl-containing molecule at the optimal acidic pH.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5.

  • Reagent Preparation:

    • Dissolve the HyNic-modified molecule (e.g., this compound) in the pH 4.5 acetate buffer to a final concentration of 1-10 mM.

    • Dissolve the carbonyl-containing molecule in the pH 4.5 acetate buffer to a final concentration of 1-10 mM.

  • Ligation Reaction:

    • Mix equal molar equivalents of the HyNic and carbonyl solutions.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials.

Protocol 2: Aniline-Catalyzed HyNic Ligation at Neutral pH (7.4)

This protocol is suitable for biomolecules that are sensitive to acidic conditions.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (or PBS) and adjust the pH to 7.4.

  • Catalyst Stock Preparation: Prepare a 1 M stock solution of aniline in an organic solvent like DMSO or DMF.

  • Reagent Preparation:

    • Dissolve the HyNic-modified molecule in the pH 7.4 phosphate buffer to a final concentration of 1-10 mM.

    • Dissolve the carbonyl-containing molecule in the pH 7.4 phosphate buffer to a final concentration of 1-10 mM.

  • Ligation Reaction:

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Mix the HyNic and carbonyl solutions.

    • Incubate the reaction at room temperature (20-25°C) for 1-4 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Purification: Purify the conjugate to remove unreacted starting materials and the aniline catalyst.

Visualizations

Hydrazone Ligation Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.

G cluster_0 Reactants cluster_1 Acid Catalysis cluster_2 Product Carbonyl R-C(=O)-R' Protonation Protonation of Carbonyl Carbonyl->Protonation + H⁺ HyNic DBCO-PEG4-NH-N=C(Py)-NH-NH₂ Attack Nucleophilic Attack HyNic->Attack Protonation->Attack Dehydration Dehydration Attack->Dehydration - H₂O Hydrazone DBCO-PEG4-NH-N=C(Py)-NH-N=C(R)-R' Dehydration->Hydrazone

Caption: The reaction mechanism of acid-catalyzed hydrazone formation.

Relationship Between pH, Catalyst, and Reaction Rate

This diagram shows the logical relationship between pH, the use of a catalyst, and the expected reaction rate.

G ph Reaction pH acidic Acidic (4.5-6.0) ph->acidic neutral Neutral (7.0-7.4) ph->neutral fast_rate Fast Reaction Rate acidic->fast_rate catalyst Use Catalyst? neutral->catalyst catalyst->fast_rate Yes slow_rate Slow Reaction Rate catalyst->slow_rate No

Caption: The influence of pH and catalyst on hydrazone ligation rate.

References

preventing non-specific binding with DBCO-PEG4-HyNic

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-HyNic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains two reactive groups: a dibenzocyclooctyne (DBCO) moiety and a hydrazinonicotinamide (HyNic) group, separated by a 4-unit polyethylene glycol (PEG4) spacer.

  • DBCO group: Reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2][3][4]

  • HyNic group: Reacts with aldehyde- or ketone-containing molecules to form a stable hydrazone bond.

  • PEG4 spacer: The hydrophilic PEG4 spacer enhances solubility in aqueous solutions, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.

This linker is commonly used in the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and immobilization of biomolecules on surfaces.

Q2: What are the main causes of non-specific binding when using this compound?

A2: Non-specific binding can arise from several factors related to the components of the linker and the experimental conditions:

  • Hydrophobic Interactions: The DBCO group is inherently hydrophobic and can interact non-specifically with proteins and other biomolecules, potentially leading to aggregation and background signal.

  • Electrostatic Interactions: Charged residues on your protein of interest or other molecules in the reaction mixture can interact with charged surfaces or other proteins.

  • Incomplete Quenching: If the reactive moieties (DBCO or HyNic) are not fully consumed in the desired reaction or quenched, they may bind non-specifically in subsequent steps.

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can promote non-specific interactions.

Q3: How does the PEG4 spacer help in preventing non-specific binding?

A3: The polyethylene glycol (PEG) spacer provides a hydrophilic shield around the conjugated molecule. This hydration layer sterically hinders the hydrophobic DBCO moiety from interacting non-specifically with other proteins or surfaces. Longer PEG chains can offer a more pronounced effect in reducing non-specific clearance and uptake in vivo.

Troubleshooting Guides

Problem 1: High background or non-specific binding observed in my assay.

This is a common issue that can often be resolved by optimizing the experimental protocol.

Initial Workflow for Identifying the Source of Non-Specific Binding

cluster_0 Troubleshooting Non-Specific Binding A High Background Signal Observed B Run Negative Controls A->B C Control 1: No DBCO-protein conjugate B->C Isolate DBCO-protein interaction D Control 2: No azide-molecule B->D Isolate azide-molecule interaction E Control 3: Unconjugated blocking surface B->E Assess surface blocking F Analyze Control Results C->F D->F E->F G High signal in C or E? -> DBCO-protein is binding non-specifically F->G Yes H High signal in D? -> Azide-molecule is binding non-specifically F->H Yes I Implement Blocking Strategy G->I H->I cluster_1 Troubleshooting Low Conjugation Yield A Low Conjugate Yield B Verify Reactivity of DBCO and Azide Moieties A->B C Check Reaction Conditions A->C D Optimize Molar Ratio of Reactants B->D Reactivity confirmed E Increase Incubation Time/Temperature C->E Conditions suboptimal F Confirm Buffer Compatibility C->F Conditions suboptimal D->E

References

improving the stability of DBCO-PEG4-HyNic conjugates in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-HyNic conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the storage stability of your conjugates and to offer troubleshooting assistance for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound conjugates in storage?

A1: The stability of this compound conjugates is influenced by several factors, primarily related to the chemical reactivity of the dibenzocyclooctyne (DBCO) and hydrazinonicotinamide (HyNic) functional groups. Key factors include:

  • Storage Temperature: Lower temperatures are crucial for minimizing degradation.

  • pH of the Storage Buffer: Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways.

  • Buffer Composition: The presence of certain nucleophiles, reducing agents, or oxidizing agents can lead to the degradation of the DBCO or HyNic moieties.

  • Exposure to Light: Some components of the conjugate may be photosensitive.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and degradation of the conjugated biomolecule.

Q2: What are the main degradation pathways for the DBCO and HyNic moieties?

A2: The DBCO group is generally stable in aqueous buffers but can be susceptible to:

  • Acid-catalyzed hydration: Strong acidic conditions can lead to the hydration of the cyclooctyne, rendering it inactive for click chemistry.

  • Oxidation: Strong oxidizing agents can cleave the cyclooctyne ring.

  • Reaction with thiols: Although generally stable, some reactivity with thiols has been reported, especially under certain conditions.

The HyNic moiety is relatively stable but its primary vulnerability is:

  • Hydrolysis: The hydrazone bond formed upon conjugation to an aldehyde or ketone can be susceptible to hydrolysis, particularly at low pH.

Q3: What is the role of the PEG4 linker in the stability of the conjugate?

A3: The polyethylene glycol (PEG4) spacer is generally considered chemically inert under typical storage and experimental conditions. Its primary roles are to:

  • Increase Hydrophilicity: This improves the aqueous solubility of the conjugate and helps to prevent aggregation.

  • Provide a Flexible Spacer Arm: The PEG4 linker minimizes steric hindrance between the conjugated molecules, which can be important for maintaining the biological activity of the biomolecule.

Q4: What are the recommended storage conditions for this compound conjugates?

A4: For optimal long-term stability, it is recommended to store this compound conjugates under the following conditions:

  • Temperature: Store at -20°C or, for extended periods, at -80°C.

  • Buffer: Use a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris) if the conjugate has an active NHS ester, or azides, which can react with the DBCO group.

  • Aliquotting: Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles.

  • Protection from Light: Store in a light-protected container.

  • Inert Atmosphere: For maximum stability, especially for the solid form of the linker, storing under an inert gas like argon or nitrogen is beneficial.

Troubleshooting Guide

Issue 1: Loss of DBCO reactivity after storage.

Possible Cause Recommended Solution
Degradation due to improper storage temperature. Ensure the conjugate is consistently stored at -20°C or -80°C. Use a calibrated freezer and monitor the temperature.
Presence of interfering substances in the buffer. Avoid buffers containing azides or thiols. If their presence is unavoidable for a downstream application, perform a buffer exchange into a suitable storage buffer before long-term storage.
Repeated freeze-thaw cycles. Aliquot the conjugate into smaller, single-use volumes immediately after preparation to minimize the number of freeze-thaw cycles.
Exposure to acidic conditions. Maintain the pH of the storage buffer between 6.5 and 7.5. If the conjugate was exposed to low pH during purification, neutralize it promptly.

Issue 2: Cleavage of the conjugate in solution.

Possible Cause Recommended Solution
Hydrolysis of the hydrazone bond (if the HyNic moiety is conjugated). Maintain the pH of the solution at or near neutral (pH 7.0-7.5). Hydrolysis is more pronounced at acidic pH.
Presence of strong nucleophiles or reducing agents. Ensure all buffers and reagents are free from contaminants. Use high-purity water and reagents for buffer preparation.
Enzymatic degradation of the biomolecule. If working with protein or peptide conjugates, consider adding a protease inhibitor cocktail to the storage buffer, especially if the sample is not highly purified.

Issue 3: Aggregation of the conjugate upon storage.

Possible Cause Recommended Solution
Hydrophobicity of the conjugated molecules. The PEG4 linker is designed to mitigate this, but for highly hydrophobic molecules, aggregation can still occur. Consider including a non-ionic surfactant like Polysorbate 20 (Tween-20) at a low concentration (e.g., 0.01%) in the storage buffer.
High concentration of the conjugate. Store the conjugate at the lowest practical concentration for your application. If a high concentration is necessary, perform a small-scale pilot study to assess its stability over time.
Incorrect buffer pH or ionic strength. The solubility of protein conjugates can be sensitive to pH and salt concentration. Perform a buffer screening to identify the optimal storage conditions for your specific conjugate.

Quantitative Stability Data

The following table summarizes the expected stability of a DBCO-modified antibody, which can serve as a proxy for the stability of the DBCO moiety in a this compound conjugate.

Storage Condition Duration Expected Loss of DBCO Reactivity
4°C in PBS, pH 7.44 weeks~3-5%[1]
-20°C in PBS, pH 7.44 weeks~3-5%[1]

Note: Actual stability will depend on the specific biomolecule conjugated and the overall formulation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Conjugates by HPLC

This protocol outlines a general method for monitoring the stability of a this compound conjugate over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound conjugate solution

  • Storage buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled autosampler and column compartment

Procedure:

  • Sample Preparation:

    • Prepare aliquots of your this compound conjugate in the desired storage buffer at a known concentration.

    • Designate a "time zero" sample and immediately freeze it at -80°C.

    • Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • HPLC Analysis:

    • At each time point (e.g., 0, 1, 2, 4 weeks), thaw one aliquot of the stored sample and the "time zero" sample.

    • Inject an equal volume of each sample onto the HPLC system.

    • Use a suitable gradient to separate the intact conjugate from potential degradation products. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95-5% B (linear gradient)

      • 35-40 min: 5% B

    • Monitor the elution profile at a wavelength where the conjugate or one of its components absorbs (e.g., 260 nm for oligonucleotides, 280 nm for proteins, or ~309 nm for the DBCO group).

  • Data Analysis:

    • Integrate the peak area of the intact conjugate for each time point.

    • Calculate the percentage of remaining intact conjugate at each time point relative to the "time zero" sample.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Degradation Pathway of this compound Conjugate Intact Intact this compound Conjugate Degraded_DBCO Degraded DBCO Moiety (Loss of Click Reactivity) Intact->Degraded_DBCO  Acidic pH, Oxidizing Agents Cleaved_HyNic Cleaved Hydrazone Bond (Loss of Conjugated Molecule) Intact->Cleaved_HyNic  Acidic pH Aggregated Aggregated Conjugate Intact->Aggregated  High Concentration, Incorrect Buffer

Caption: Potential degradation pathways for this compound conjugates.

Troubleshooting Workflow for Conjugate Instability Start Instability Observed (e.g., Low Yield, Aggregation) Check_Storage Review Storage Conditions (Temp, Buffer, Aliquots) Start->Check_Storage Check_Reagents Assess Reagent Quality (Purity, Age) Check_Storage->Check_Reagents  Correct Optimize_Storage Optimize Storage (Lower Temp, New Buffer) Check_Storage->Optimize_Storage  Incorrect Check_Protocol Examine Experimental Protocol (pH, Molar Ratios) Check_Reagents->Check_Protocol  Good Optimize_Reagents Use Fresh Reagents Check_Reagents->Optimize_Reagents  Degraded Optimize_Protocol Adjust Reaction Conditions Check_Protocol->Optimize_Protocol  Suboptimal End Stability Improved Check_Protocol->End  Optimal Optimize_Storage->End Optimize_Reagents->End Optimize_Protocol->End Experimental Workflow for Stability Assessment Prep Prepare Conjugate Aliquots and Time Zero Sample Store Store Aliquots under Defined Conditions Prep->Store Analyze Analyze by HPLC at Scheduled Time Points Store->Analyze Compare Compare Peak Areas to Time Zero Sample Analyze->Compare Report Report % Remaining Intact Conjugate Compare->Report

References

how to handle and store DBCO-PEG4-HyNic to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

ChemSupport Technical Center: DBCO-PEG4-HyNic

Welcome to the ChemSupport Technical Center. This guide provides detailed information on the proper handling, storage, and troubleshooting for this compound to ensure the maintenance of its reactivity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains two reactive groups:

  • A Dibenzocyclooctyne (DBCO) group, which reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

  • A Hydrazinonicotinamide (HyNic) group, which reacts with aldehyde or ketone groups to form a stable hydrazone bond.

The molecule also features a 4-unit polyethylene glycol (PEG4) spacer, which is hydrophilic and helps to reduce aggregation, minimize steric hindrance, and improve solubility.[3] This makes it a versatile tool for applications such as:

  • Antibody-Drug Conjugate (ADC) synthesis [1][]

  • Protein labeling for imaging or functional studies

  • Immobilization of biomolecules onto surfaces for biosensors

  • Drug delivery systems using nanoparticles or liposomes

Q2: What are the recommended storage conditions for this compound?

A2: To maintain the reactivity of this compound, it is crucial to store it under the correct conditions. Both the solid form and solutions require specific storage temperatures and protection from environmental factors.

Q3: How should I handle this compound in the lab?

A3: Proper handling is essential to prevent degradation and ensure safety.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the compound.

  • Work Environment: Handle the compound in a well-ventilated area.

  • Preventing Moisture Contamination: this compound is sensitive to moisture. Before opening the vial, always allow it to warm to room temperature to prevent condensation.

  • Aliquoting: For long-term use, it is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles and minimize exposure to air and moisture.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in a variety of common organic solvents. It is recommended to prepare a concentrated stock solution in a dry, water-miscible organic solvent before diluting it into your aqueous reaction buffer.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.

  • Stock Solutions: Prepare stock solutions immediately before use, as the reactive moieties can degrade over time in solution. For short-term storage of stock solutions, keep them at -20°C and for longer-term at -80°C.

Quantitative Data Summary

The following table summarizes the recommended storage conditions to maintain the reactivity of this compound.

FormStorage TemperatureDurationKey Considerations
Solid (as shipped) -20°CLong-term (months)Keep in a dry place and avoid direct sunlight.
0-4°CShort-term (days to weeks)For immediate use.
Stock Solution (in anhydrous DMSO/DMF) -20°CUp to 1 monthTightly seal and protect from moisture.
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

Q5: I am seeing low or no conjugation to my aldehyde-containing protein. What could be the cause?

A5: Low conjugation efficiency with the HyNic moiety can be due to several factors.

  • Inactive Aldehydes: Ensure the aldehyde groups on your protein are present and accessible. Consider quantifying the number of aldehydes before starting the conjugation.

  • Suboptimal Reaction pH: The formation of a hydrazone bond is most efficient at a slightly acidic pH (pH 5-6). Check the pH of your reaction buffer.

  • Degraded this compound: The HyNic group may have degraded due to improper storage or handling (e.g., exposure to moisture). Use a fresh aliquot of the reagent.

  • Steric Hindrance: The PEG4 spacer is designed to reduce steric hindrance, but if the conjugation site is in a sterically crowded region of the protein, the reaction may be inefficient.

Q6: My subsequent copper-free click reaction is not working. Why?

A6: If the initial HyNic conjugation was successful, a failure in the SPAAC reaction points to issues with the DBCO group or the azide partner.

  • Degraded DBCO Group: The DBCO group is generally stable but can be compromised by long-term exposure to light or oxidizing agents. Ensure the reagent was stored in the dark.

  • Azide-Containing Buffers: Avoid using buffers containing sodium azide (a common preservative), as it will react with the DBCO group.

  • Inefficient Reaction Conditions: While SPAAC is generally efficient, ensure you are using an appropriate molar ratio of reactants (typically a slight excess of one component) and allowing sufficient reaction time (4-12 hours at room temperature is common).

Q7: I am observing precipitation of my protein during the conjugation reaction. How can I prevent this?

A7: Protein precipitation can occur due to changes in the buffer environment or aggregation.

  • Organic Solvent Concentration: When adding the this compound stock solution (in DMSO or DMF) to your aqueous protein solution, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.

  • Protein Concentration: Working with very high protein concentrations can sometimes lead to aggregation. Consider optimizing the protein concentration.

  • Hydrophilic Spacer: The PEG4 spacer enhances solubility. If precipitation persists, it may be an inherent property of your specific protein conjugate.

Experimental Protocol: Labeling an Aldehyde-Containing Protein

This protocol provides a general workflow for conjugating this compound to a protein that has been modified to contain aldehyde groups.

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Quenching solution (optional)

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Mix by vortexing until fully dissolved. Note: This solution should be prepared fresh.

  • Prepare Protein Solution:

    • Dissolve your aldehyde-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification:

    • Remove the excess, unreacted this compound from the labeled protein using a desalting column equilibrated with your buffer of choice (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Confirm the conjugation using techniques such as mass spectrometry or SDS-PAGE.

    • The resulting DBCO-labeled protein is now ready for the subsequent strain-promoted click reaction with an azide-containing molecule. Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

G cluster_DBCO DBCO Group (Dibenzocyclooctyne) cluster_PEG PEG4 Spacer cluster_HyNic HyNic Group (Hydrazinonicotinamide) DBCO_structure DBCO_structure PEG_structure PEG_structure HyNic_structure HyNic_structure

Caption: Chemical structure of this compound.

G A Prepare Protein (with Aldehyde groups) C Conjugate HyNic to Aldehyde (pH 6.0, 2-4h at RT) A->C B Prepare fresh this compound stock solution in DMSO B->C D Purify DBCO-labeled Protein (Desalting Column) C->D E React with Azide-Molecule (SPAAC Reaction) D->E F Final Purified Conjugate E->F G Start Low Conjugation Efficiency? HyNic_Issue HyNic Reaction Problem Start->HyNic_Issue Step 1 (Aldehyde Reaction) DBCO_Issue DBCO Reaction Problem Start->DBCO_Issue Step 2 (Click Reaction) Check_pH Is reaction pH 5-6? HyNic_Issue->Check_pH Check_Azide_Buffer Buffer azide-free? DBCO_Issue->Check_Azide_Buffer Check_Reagent Used fresh reagent? Check_pH->Check_Reagent Yes Solution_pH Adjust Buffer pH Check_pH->Solution_pH No Solution_Reagent Use new aliquot Check_Reagent->Solution_Reagent No Check_Azide_Buffer->Check_Reagent Yes Solution_Buffer Use azide-free buffer Check_Azide_Buffer->Solution_Buffer No

References

Validation & Comparative

A Comparative Biocompatibility Guide: DBCO-PEG4-HyNic Conjugates Versus Alternative Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioconjugation strategy is a critical decision in the development of targeted therapeutics and diagnostic agents. An ideal linker should not only facilitate efficient conjugation but also exhibit excellent biocompatibility, minimizing off-target toxicity and immunogenicity. This guide provides an objective comparison of the biocompatibility of DBCO-PEG4-HyNic conjugates with two widely used alternatives: maleimide and N-hydroxysuccinimide (NHS) ester-based conjugation.

Executive Summary

Strain-promoted azide-alkyne cycloaddition (SPAAC), the "click chemistry" underlying DBCO-based conjugations, offers significant biocompatibility advantages, primarily due to its bioorthogonal nature and the absence of a cytotoxic copper catalyst. This often translates to lower cytotoxicity and potentially reduced immunogenicity compared to more traditional methods. Maleimide and NHS ester chemistries, while effective for conjugation, can exhibit off-target reactions and inherent instability, which may contribute to a less favorable biocompatibility profile.

Comparative Analysis of Biocompatibility Parameters

The biocompatibility of a bioconjugate is a multifaceted issue encompassing cytotoxicity, immunogenicity, and in vivo stability. Below is a comparative summary of these parameters for this compound, maleimide, and NHS ester conjugation chemistries.

Table 1: In Vitro Cytotoxicity

Direct comparative quantitative data for the cytotoxicity of this compound versus maleimide and NHS ester conjugates is limited in publicly available literature. However, based on the reactivity profiles of the linkers, a qualitative assessment can be made. The bioorthogonal nature of the DBCO-azide reaction minimizes off-target reactions with cellular components, suggesting a lower intrinsic cytotoxicity.

Conjugation ChemistryTarget MoietyPotential for Off-Target CytotoxicityExpected Relative Cytotoxicity
This compound Azide (via SPAAC) / Aldehyde/Ketone (via HyNic)Low (Bioorthogonal reaction)Low
Maleimide-PEG4 Thiol (e.g., Cysteine)Moderate (Can react with other biological thiols like glutathione)Moderate
NHS Ester-PEG4 Primary Amine (e.g., Lysine)Moderate (Susceptible to hydrolysis and reaction with other nucleophiles)Moderate to Low
Table 2: Immunogenicity

The immunogenicity of a bioconjugate can be influenced by the linker itself. While comprehensive comparative studies are not abundant, the inherent properties of each chemistry provide some indication of their potential to elicit an immune response.

Conjugation ChemistryPotential Immunogenic FactorsExpected Relative Immunogenicity
This compound The DBCO and triazole moieties are generally considered to be of low immunogenicity.Low
Maleimide-PEG4 The thiosuccinimide linkage can be unstable, potentially leading to the formation of new epitopes through reaction with other proteins.Moderate
NHS Ester-PEG4 The resulting amide bond is stable and generally non-immunogenic.Low
Table 3: In Vivo Stability and Off-Target Effects

The stability of the conjugate in a biological environment is crucial for its efficacy and safety. Unstable linkers can lead to premature release of the payload, causing off-target toxicity.

Conjugation ChemistryLinkage Stability in SerumKey In Vivo Considerations
This compound High (Stable triazole and oxime bonds)High stability leads to better control over payload delivery. DBCO conjugates have shown longer retention in filtration organs in some nanoparticle studies[1].
Maleimide-PEG4 Moderate (Thiosuccinimide bond can undergo retro-Michael addition and exchange with thiols like albumin)[2]Potential for off-target delivery of the payload due to linker instability. Maleimide groups can react with albumin, potentially leading to complement activation[3].
NHS Ester-PEG4 High (Stable amide bond)Stable linkage minimizes premature drug release.

Experimental Protocols

To provide a framework for the direct comparison of these bioconjugation methods, detailed protocols for key biocompatibility assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of bioconjugates on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bioconjugates (this compound, Maleimide-PEG4, and NHS Ester-PEG4 conjugated to a relevant molecule)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the bioconjugates in complete medium. Replace the medium in the wells with 100 µL of the diluted conjugates. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Immunogenicity Assessment: Cytokine Release Assay (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from peripheral blood mononuclear cells (PBMCs) upon exposure to the bioconjugates.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Bioconjugates (this compound, Maleimide-PEG4, and NHS Ester-PEG4 conjugated to a relevant molecule)

  • Lipopolysaccharide (LPS) as a positive control

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of RPMI-1640 medium.

  • Treatment: Add the bioconjugates to the wells at various concentrations. Include untreated cells as a negative control and LPS (100 ng/mL) as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the supernatants.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_conjugates Add Bioconjugates incubation_24h->add_conjugates incubation_72h Incubate for 72h add_conjugates->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

In Vitro Cytotoxicity (MTT Assay) Workflow

experimental_workflow_immunogenicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_analysis_immuno Data Analysis isolate_pbmcs Isolate PBMCs seed_pbmcs Seed PBMCs in 96-well Plate isolate_pbmcs->seed_pbmcs add_conjugates_immuno Add Bioconjugates seed_pbmcs->add_conjugates_immuno incubation_24h_immuno Incubate for 24h add_conjugates_immuno->incubation_24h_immuno collect_supernatant Collect Supernatants incubation_24h_immuno->collect_supernatant perform_elisa Perform ELISA for Cytokines collect_supernatant->perform_elisa read_absorbance_elisa Read Absorbance perform_elisa->read_absorbance_elisa calculate_cytokines Calculate Cytokine Concentration read_absorbance_elisa->calculate_cytokines

In Vitro Immunogenicity (Cytokine Release) Workflow

signaling_pathway_immunogenicity cluster_cell Antigen Presenting Cell (e.g., PBMC) Bioconjugate Bioconjugate Receptor Cell Surface Receptor Bioconjugate->Receptor Internalization Internalization Receptor->Internalization Processing Antigen Processing Internalization->Processing Cytokine_Release Cytokine Release (TNF-α, IL-6) Internalization->Cytokine_Release Triggers Signaling Cascade MHC MHC Presentation Processing->MHC Co_stim Co-stimulatory Molecule Upregulation Processing->Co_stim T_Cell_Activation T-Cell Activation MHC->T_Cell_Activation Activates T-Cell Co_stim->T_Cell_Activation

Potential Immunogenic Signaling Pathway

Conclusion

The choice of bioconjugation chemistry has profound implications for the biocompatibility of the final product. This compound, leveraging the principles of copper-free click chemistry, presents a highly promising platform with inherent advantages in terms of low cytotoxicity and potentially reduced immunogenicity. While maleimide and NHS ester chemistries are well-established, their potential for off-target reactions and linker instability warrant careful consideration during the development of novel bioconjugates. The provided experimental protocols offer a starting point for a direct and quantitative comparison to inform the selection of the most appropriate conjugation strategy for a given application.

References

A Researcher's Guide to DBCO-PEG4-HyNic: A Quantitative Comparison of Bioconjugation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the selection of an appropriate linker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to targeted imaging agents. The heterobifunctional linker, DBCO-PEG4-HyNic, offers a versatile platform for covalently linking biomolecules through two distinct and bioorthogonal reactions: a strain-promoted alkyne-azide cycloaddition (SPAAC) and a hydrazone/oxime ligation. This guide provides a quantitative analysis of the reaction kinetics of this compound, comparing it with other common bioconjugation techniques to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Analysis of Reaction Kinetics

The efficacy of a bioconjugation reaction is largely determined by its kinetics, specifically the second-order rate constant (k). A higher rate constant allows for efficient conjugation at lower concentrations and in shorter timeframes, which is often critical when working with sensitive biological molecules. The this compound linker possesses two orthogonal reactive moieties, each with distinct kinetic profiles.

1. DBCO-Azide (SPAAC) Reaction: The dibenzocyclooctyne (DBCO) group reacts with an azide-functionalized molecule via copper-free click chemistry. This reaction is known for its high specificity and biocompatibility.

2. HyNic-Aldehyde (Hydrazone) Ligation: The 6-hydrazinonicotinamide (HyNic) moiety reacts with an aldehyde-functionalized molecule to form a stable hydrazone bond. The kinetics of this reaction are highly dependent on pH and the presence of a catalyst, such as aniline.

The following table summarizes the second-order rate constants for the DBCO-azide and HyNic-aldehyde reactions, alongside a comparison with other widely used bioconjugation methods.

Reaction Reactants Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Characteristics
DBCO-Azide (SPAAC) DBCO + Azide0.1 - 1.0[1][2][3][4]Copper-free, bioorthogonal, good kinetics.
HyNic-Aldehyde (Uncatalyzed) HyNic + Aromatic Aldehyde0.003 - 0.03 (pH dependent)[4]Slow at neutral pH, faster at acidic pH.
HyNic-Aldehyde (Aniline-catalyzed) HyNic + Aromatic Aldehyde10 - 1000Rapid kinetics at neutral pH.
Thiol-Maleimide Thiol + Maleimide~1000Fast and efficient, but potential for maleimide ring hydrolysis.
NHS Ester-Amine NHS Ester + Amine10 - 100Common for protein labeling, but susceptible to hydrolysis.
Tetrazine-TCO (IEDDA) Tetrazine + trans-Cyclooctene1 - 10⁶Extremely fast, bioorthogonal.
Staudinger Ligation Azide + Phosphine~0.001Bioorthogonal but very slow kinetics.

Experimental Protocols

Accurate kinetic analysis requires well-defined experimental protocols. Below are methodologies for determining the reaction rates of the DBCO-azide and HyNic-aldehyde ligations.

Protocol 1: Kinetic Analysis of DBCO-Azide Reaction via UV-Vis Spectroscopy

This protocol describes the determination of the second-order rate constant for the SPAAC reaction by monitoring the consumption of the DBCO group, which has a characteristic UV absorbance.

Materials:

  • DBCO-functionalized molecule (e.g., this compound)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the DBCO and azide-containing molecules in the reaction buffer.

  • Determine Molar Extinction Coefficient of DBCO: Measure the absorbance of a known concentration of the DBCO-functionalized molecule at ~310 nm to determine its molar extinction coefficient.

  • Set up the Reaction: In a quartz cuvette, mix the DBCO and azide reactants. It is common to use a pseudo-first-order condition where one reactant (e.g., the azide) is in large excess (at least 10-fold) over the DBCO-containing molecule.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at ~310 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Under pseudo-first-order conditions, the natural log of the DBCO concentration versus time will yield a straight line with a slope equal to the negative of the observed rate constant (k_obs).

    • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess: k = k_obs / [Azide]

Protocol 2: Kinetic Analysis of HyNic-Aldehyde Reaction via HPLC

This protocol outlines the determination of the second-order rate constant for the aniline-catalyzed hydrazone ligation by monitoring the formation of the product over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HyNic-functionalized molecule (e.g., this compound)

  • Aldehyde-functionalized molecule

  • Aniline (catalyst)

  • Reaction buffer (e.g., 0.1 M NH₄OAc, pH 4.5 or PBS, pH 7.4)

  • Quenching solution (e.g., a solution containing an excess of a fast-reacting aldehyde or hydrazine to stop the reaction)

  • Reverse-phase HPLC system

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the HyNic and aldehyde-containing molecules, as well as the aniline catalyst, in the reaction buffer.

  • Set up the Reaction: Initiate the reaction by mixing the HyNic-functionalized molecule, the aldehyde-functionalized molecule, and the aniline catalyst in a temperature-controlled vial.

  • Time Points and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Develop a gradient method that allows for the separation and quantification of the reactants and the hydrazone product.

  • Data Analysis:

    • Determine the concentration of the product at each time point by integrating the corresponding peak area and using a calibration curve.

    • Plot the concentration of the product versus time.

    • Fit the data to the appropriate second-order rate equation to determine the second-order rate constant (k).

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism of this compound and the experimental workflow for kinetic analysis.

cluster_DBCO DBCO-Azide (SPAAC) Reaction cluster_HyNic HyNic-Aldehyde Reaction DBCO This compound Triazole Triazole Conjugate DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Molecule Azide->Triazole HyNic This compound Hydrazone Hydrazone Conjugate HyNic->Hydrazone Hydrazone Ligation Aldehyde Aldehyde-Molecule Aldehyde->Hydrazone Catalyst Aniline Catalyst Catalyst->HyNic

Caption: Reaction mechanisms of the this compound linker.

cluster_workflow Kinetic Analysis Workflow start Prepare Reactant Stock Solutions mix Initiate Reaction (t=0) start->mix monitor Monitor Reaction Progress (UV-Vis or HPLC) mix->monitor quench Quench Reaction (for HPLC) monitor->quench Aliquot at time t analyze Analyze Time Points monitor->analyze Continuous (UV-Vis) quench->analyze calculate Calculate Rate Constant (k) analyze->calculate

Caption: Experimental workflow for determining reaction kinetics.

Conclusion

The this compound linker provides a powerful and flexible tool for bioconjugation, enabling the connection of two different molecules through distinct, high-yielding reactions. The SPAAC reaction of the DBCO moiety offers reliable and moderately fast kinetics in a catalyst-free manner. The HyNic-aldehyde ligation, particularly when catalyzed by aniline, provides exceptionally fast kinetics, rivaling or even exceeding those of many other common bioconjugation methods. By understanding the quantitative kinetics and employing the appropriate experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their work in drug development, diagnostics, and fundamental biological research.

References

A Comparative Guide to Site-Specific Antibody Conjugation: Validation of DBCO-PEG4-HyNic

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the method of payload conjugation is a critical determinant of therapeutic efficacy and safety. Site-specific conjugation technologies have emerged as a superior alternative to random stochastic methods, offering precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment. This guide provides a comprehensive validation of the site-specific conjugation linker, DBCO-PEG4-HyNic, comparing its performance with other common alternatives and providing detailed experimental protocols for its validation.

This compound is a heterobifunctional linker that enables a dual-reactivity approach to bioconjugation.[] It incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," and a 4-hydrazinonicotinamide (HyNic) moiety for reaction with aldehydes to form a stable oxime bond.[] This dual functionality provides flexibility in designing conjugation strategies. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[]

Performance Comparison of Conjugation Chemistries

The choice of linker chemistry significantly impacts the stability, homogeneity, and ultimately, the in vivo performance of an ADC. Below is a comparative analysis of key performance parameters for HyNic-based oxime ligation, a common alternative in thiol-maleimide conjugation, and the SPAAC reaction enabled by the DBCO moiety.

Parameter HyNic-Aldehyde (Oxime) Ligation Thiol-Maleimide (Thiosuccinimide) Conjugation DBCO-Azide (SPAAC) Click Chemistry
Specificity High: Reacts specifically with aldehydes.High: Reacts specifically with free thiols (cysteines).Very High: Bioorthogonal; DBCO and azide groups react exclusively with each other.[2]
Reaction Conditions Mildly acidic (pH ~4.5-6.0) is often optimal.Near-neutral pH (6.5-7.5).Mild, physiological conditions (aqueous buffers, neutral pH).
Linkage Stability Generally stable, though the C=N bond can be susceptible to hydrolysis under certain conditions.The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential payload loss in vivo.[3]The resulting triazole ring is highly stable.
Homogeneity High, when coupled with site-specific aldehyde introduction methods.Can be high with engineered cysteine sites, but random reduction of native disulfides can lead to heterogeneity.High, when paired with site-specific azide or DBCO incorporation.
In Vivo Performance Generally good, but stability can be a concern depending on the specific ADC and tumor microenvironment.Prone to premature drug release, which can lead to off-target toxicity and reduced therapeutic index.Excellent in vivo stability contributes to a better therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and validation of site-specific ADCs. The following protocols outline the key steps for conjugating a payload to an antibody using this compound and subsequent analytical validation.

Protocol 1: Two-Step Site-Specific Conjugation using this compound

This protocol first involves the introduction of an azide handle onto the antibody, followed by the reaction with a DBCO-functionalized payload. The HyNic moiety on the linker would be utilized in a separate conjugation strategy involving an aldehyde-modified antibody.

Materials:

  • Antibody with a site-specifically introduced azide group (e.g., via glycoengineering or unnatural amino acid incorporation).

  • This compound linker.

  • Payload with a reactive group for attachment to the HyNic moiety (if used in a dual-conjugation strategy).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Preparation of DBCO-functionalized Payload: In a separate reaction, the payload is conjugated to the HyNic end of the this compound linker through a suitable chemistry (e.g., reaction with an aldehyde on the payload). This step creates the DBCO-payload conjugate.

  • Antibody Preparation: The azide-functionalized antibody is prepared in PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction (SPAAC):

    • Dissolve the DBCO-payload conjugate in a minimal amount of DMSO.

    • Add a 5- to 20-fold molar excess of the DBCO-payload to the antibody solution.

    • Incubate the reaction mixture at 4°C to room temperature for 2-12 hours. The reaction progress can be monitored by HPLC.

  • Purification:

    • Remove excess, unreacted DBCO-payload using a desalting column equilibrated with PBS.

    • The purified ADC can be concentrated using centrifugal filtration devices.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the drug-to-antibody ratio (DAR) and homogeneity of the ADC using HIC-HPLC and/or mass spectrometry.

Protocol 2: Validation of ADC Homogeneity by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate ADC species with different DARs.

Materials:

  • HIC column (e.g., Butyl or Phenyl phase).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to different DAR species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak areas.

Protocol 3: Characterization of ADC by Native Mass Spectrometry

Native mass spectrometry (MS) allows for the determination of the molecular weight of the intact ADC, confirming the DAR and assessing heterogeneity.

Materials:

  • Mass spectrometer capable of native protein analysis (e.g., Q-TOF or Orbitrap).

  • Size-exclusion chromatography (SEC) or HIC system for online desalting and separation.

  • Volatile mobile phases (e.g., ammonium acetate or ammonium tartrate).

Procedure:

  • Sample Preparation: Prepare the ADC sample in a volatile buffer such as ammonium acetate.

  • LC-MS Analysis:

    • Inject the ADC sample onto an online SEC or HIC column to separate the ADC from non-volatile salts.

    • The eluent is directly introduced into the mass spectrometer.

    • Acquire mass spectra under native conditions (gentle source conditions to preserve non-covalent interactions).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the molecular weights of the different ADC species.

    • Calculate the DAR based on the mass difference between the conjugated and unconjugated antibody.

Visualizing ADC Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.

ADC_HER2_Signaling_Pathway HER2-Targeted ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation & Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption e.g., Auristatins DNA_Damage DNA Damage Payload_Release->DNA_Damage e.g., Calicheamicins Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Cytotoxicity DNA_Damage->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.

ADC_Apoptosis_Pathway ADC-Induced Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway ADC_Payload Released ADC Payload (e.g., DNA Damaging Agent) p53 p53 ADC_Payload->p53 DNA Damage Signal Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: Intrinsic apoptosis pathway activated by an ADC with a DNA-damaging payload.

Experimental_Workflow Experimental Workflow for ADC Validation Start Start: Site-Specific Antibody Conjugation Conjugation with This compound-Payload Start->Conjugation Purification Purification (SEC/Desalting) Conjugation->Purification Characterization Characterization Purification->Characterization HIC_HPLC HIC-HPLC (DAR & Homogeneity) Characterization->HIC_HPLC Native_MS Native MS (Intact Mass & DAR) Characterization->Native_MS Functional_Assay Functional Assay (e.g., Cell Viability) Characterization->Functional_Assay End End: Validated ADC HIC_HPLC->End Native_MS->End Functional_Assay->End

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker component of an ADC is crucial, connecting the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2]

Mechanisms of Action: A Tale of Two Strategies

Cleavable linkers are engineered to be stable in the bloodstream but labile under specific physiological conditions found within or around tumors.[3] These triggers can include:

  • Protease-Sensitivity: Utilizing enzymes like cathepsin B, which are highly expressed in lysosomes, to cleave a specific peptide sequence in the linker (e.g., valine-citrulline).[3]

  • pH-Sensitivity: Employing acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.[3]

  • Glutathione-Sensitivity: Incorporating disulfide bonds that are reduced in the high glutathione concentrations within the cell.

This controlled release of a often cell-permeable payload can lead to a "bystander effect," where the released drug kills neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.

In contrast, non-cleavable linkers, such as those based on thioether chemistry, do not have a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody within the lysosome after the ADC is internalized by the target cell. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This mechanism generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.

Comparative Performance Data

The selection of a linker technology significantly impacts the in vitro and in vivo performance of an ADC. Below are tables summarizing quantitative data from various studies.

In Vitro Cytotoxicity

The potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1Not specified
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)HER2Cleavable (vc)MMAE~25-80 (High DAR)
Anti-P-cadherin-SPDB-DM4HCC70P-cadherinCleavable (disulfide)DM4Not specified
Anti-P-cadherin-SMCC-DM1HCC70P-cadherinNon-cleavable (SMCC)DM1Not specified

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in vivo by measuring tumor volume over time in animal models.

ADC ConfigurationXenograft ModelDosingOutcomeReference
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE
Anti-P-cadherin-SPDB-DM4HCC70Single i.v. doseImproved efficacy over non-cleavable format
Anti-P-cadherin-SMCC-DM1HCC70Single i.v. doseLess efficacious than cleavable format
Plasma Stability

The stability of an ADC in plasma is a critical factor in minimizing premature payload release and associated off-target toxicity.

ADC ConfigurationSpeciesStability MetricResultReference
Trastuzumab-vc-MMAERat% Intact ADC after 7 days~60%
Trastuzumab-MCC-DM1Rat% Intact ADC after 7 days>80%
Exatecan-based ADC (Exo-linker)RatDAR after 7 days~50% decrease for T-DXd (GGFG linker), greater retention for Exo-linker

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Visualizing the Mechanisms and Processes

To better understand the distinct pathways and experimental considerations, the following diagrams illustrate key concepts.

cleavable_linker_mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell cluster_bystander Neighboring Antigen-Negative Cell ADC_circ ADC with Cleavable Linker (Stable in Bloodstream) ADC_bound 1. ADC Binds to Target Antigen ADC_circ->ADC_bound Tumor Targeting Internalization 2. Internalization (Endocytosis) ADC_bound->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload_release 5. Payload Release Cleavage->Payload_release Target_action 6. Payload Exerts Cytotoxic Effect Payload_release->Target_action Bystander_cell 7. Bystander Killing Payload_release->Bystander_cell Payload Diffusion

Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell ADC_circ ADC with Non-Cleavable Linker (Highly Stable) ADC_bound 1. ADC Binds to Target Antigen ADC_circ->ADC_bound Tumor Targeting Internalization 2. Internalization (Endocytosis) ADC_bound->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody Degradation by Proteases Lysosome->Degradation Payload_release 5. Release of Payload- Linker-Amino Acid Complex Degradation->Payload_release Target_action 6. Complex Exerts Cytotoxic Effect Payload_release->Target_action

Mechanism of action for an ADC with a non-cleavable linker.

linker_selection_factors cluster_factors Key Decision Factors Decision Linker Selection: Cleavable vs. Non-Cleavable Tumor_Heterogeneity Tumor Heterogeneity Decision->Tumor_Heterogeneity Antigen_Expression Antigen Expression Level Decision->Antigen_Expression Payload_Properties Payload Permeability & Potency Decision->Payload_Properties Therapeutic_Window Desired Therapeutic Window Decision->Therapeutic_Window Cleavable Cleavable Tumor_Heterogeneity->Cleavable High -> Favor Cleavable (Bystander Effect) NonCleavable Non-Cleavable Tumor_Heterogeneity->NonCleavable Low -> Non-Cleavable May Suffice Antigen_Expression->Cleavable Low or Variable -> Favor Cleavable Antigen_Expression->NonCleavable High & Homogeneous -> Favor Non-Cleavable Payload_Properties->Cleavable High Permeability -> Enables Bystander Effect Payload_Properties->NonCleavable Low Permeability -> Reduces Off-Target Risk Therapeutic_Window->Cleavable Potency is Key -> Consider Cleavable Therapeutic_Window->NonCleavable Wide Window Needed -> Favor Non-Cleavable (Higher Stability)

Factors influencing the choice between linker technologies.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

  • Complete cell culture medium.

  • ADC and unconjugated antibody (as a control).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Ag+ and Ag- cell lines (Ag- cells should be engineered to express a fluorescent protein like GFP).

  • Complete cell culture medium.

  • ADC and isotype control ADC.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Monoculture: Seed GFP-expressing Ag- cells alone in some wells.

    • Co-culture: Seed a mixture of Ag+ and GFP-expressing Ag- cells in other wells at a defined ratio (e.g., 1:1).

  • ADC Treatment: After allowing cells to adhere, treat both monoculture and co-culture wells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vitro Plasma Stability Assay (ELISA-based)

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC of interest.

  • Plasma from relevant species (e.g., human, mouse, rat).

  • Phosphate-buffered saline (PBS).

  • 96-well ELISA plates.

  • Coating antigen (target of the ADC's antibody).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Detection antibodies: one for the antibody portion and one for the payload.

  • Enzyme-conjugated secondary antibody and substrate.

  • Plate washer and reader.

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • ELISA for Total Antibody:

    • Coat a 96-well plate with the target antigen.

    • Block non-specific binding sites.

    • Add diluted plasma samples.

    • Detect the bound ADC using an anti-antibody detection antibody.

  • ELISA for Conjugated Antibody:

    • Follow the same coating and blocking steps.

    • Add diluted plasma samples.

    • Detect the bound ADC using an anti-payload detection antibody.

  • Data Analysis: For each time point, quantify the concentration of total antibody and conjugated antibody using standard curves. The difference between these values indicates the extent of drug deconjugation over time.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and non-cleavable linker is multifaceted and depends on various factors including the target antigen's expression level and heterogeneity, the payload's properties, and the desired therapeutic index.

Cleavable linkers are often preferred for their potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this can come with a higher risk of off-target toxicity due to premature linker cleavage.

Non-cleavable linkers generally offer greater plasma stability, potentially leading to a wider therapeutic window and improved safety profile. Their efficacy, however, is typically restricted to antigen-positive cells.

Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate through a comprehensive preclinical evaluation using robust and standardized methodologies as outlined in this guide.

References

A Head-to-Head Comparison: Click Chemistry vs. Maleimide Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable attachment of molecules to proteins is a critical step in a multitude of applications, from basic research to the development of antibody-drug conjugates (ADCs). The choice of conjugation chemistry can profoundly impact the homogeneity, stability, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two of the most prevalent protein labeling techniques: click chemistry and maleimide chemistry.

Introduction to the Chemistries

Click Chemistry encompasses a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native functional groups. The most common forms used in protein labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions involve the formation of a stable triazole linkage between an azide and an alkyne. A key feature of click chemistry is that it requires the prior introduction of either an azide or an alkyne group onto the protein, which can be achieved through various methods such as genetic code expansion or enzymatic labeling.

Maleimide Chemistry is a widely used method that targets the thiol group of cysteine residues on a protein. The reaction involves a Michael addition of the thiol to the maleimide double bond, forming a stable thioether bond. This method can be advantageous as it can often be used with native proteins that contain accessible cysteine residues, or cysteines can be engineered into the protein sequence at specific sites.

Quantitative Performance Comparison

The choice between click chemistry and maleimide chemistry often depends on the specific requirements of the application, such as the desired level of control over the conjugation site, the required stability of the final product, and the nature of the protein being labeled. The following tables summarize key quantitative performance metrics for each chemistry.

ParameterClick Chemistry (SPAAC)Maleimide ChemistryKey Considerations
Reaction Rate Fast (Second-order rate constants typically 10⁻¹ to 10² M⁻¹s⁻¹)Very Fast (Second-order rate constants typically 10² to 10³ M⁻¹s⁻¹)Maleimide reactions are generally faster, but SPAAC is still rapid enough for most applications.
Typical Yield High (>80-95%)[1]High (Variable, can be >90%)Yield for maleimide chemistry can be affected by the accessibility of cysteine residues and potential side reactions. Click chemistry yields are consistently high.
Stoichiometry Highly controllable, often 1:1[2][3]Can be heterogeneous (1 to multiple labels per protein)[2][3]Click chemistry with site-specific incorporation of the azide/alkyne handle provides superior control over the number of labels per protein.
Specificity Excellent (Bio-orthogonal)High for thiols at pH 6.5-7.5Maleimides can react with other nucleophiles (e.g., amines) at higher pH (>7.5). Click chemistry is highly specific for the azide and alkyne partners.
ParameterClick Chemistry (Triazole Linkage)Maleimide Chemistry (Thioether Linkage)Key Considerations
Bond Stability Highly StableSusceptible to retro-Michael reactionThe triazole bond formed in click chemistry is considered irreversible under physiological conditions. The thioether bond from maleimide chemistry can undergo exchange with other thiols, such as glutathione, leading to deconjugation.
Half-life in Plasma Very LongVariable (Can be short due to thiol exchange)Strategies exist to improve the stability of maleimide conjugates, such as hydrolysis of the succinimide ring.
Off-Target Reactions MinimalPossible reaction with other nucleophilesThe bio-orthogonal nature of click chemistry minimizes off-target reactions in complex biological samples.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in a typical protein labeling experiment, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

G Click Chemistry vs. Maleimide Chemistry Reaction Mechanisms cluster_click Click Chemistry (SPAAC) cluster_maleimide Maleimide Chemistry Protein_Azide Protein-N₃ Triazole_Product Protein-Triazole-Label Protein_Azide->Triazole_Product Strain-Promoted Cycloaddition DBCO_Label DBCO-Label DBCO_Label->Triazole_Product Protein_SH Protein-SH Thioether_Product Protein-S-Label Protein_SH->Thioether_Product Michael Addition Maleimide_Label Maleimide-Label Maleimide_Label->Thioether_Product Retro_Michael Deconjugated Protein + Label Thioether_Product->Retro_Michael Retro-Michael Reaction (Thiol Exchange)

Caption: Reaction mechanisms for SPAAC click chemistry and maleimide chemistry.

G General Protein Labeling Workflow start Start: Protein of Interest handle_intro Introduce Bio-orthogonal Handle (e.g., Azide via genetic expansion) start->handle_intro For Click Chemistry maleimide_reaction Maleimide Reaction (with Maleimide-fluorophore) start->maleimide_reaction For Maleimide Chemistry (if native Cys present) click_reaction Click Chemistry Reaction (e.g., with DBCO-fluorophore) handle_intro->click_reaction purification_click Purification (e.g., Size Exclusion Chromatography) click_reaction->purification_click purification_maleimide Purification (e.g., Size Exclusion Chromatography) maleimide_reaction->purification_maleimide analysis_click Analysis of Labeled Protein (SDS-PAGE, Mass Spec, etc.) purification_click->analysis_click analysis_maleimide Analysis of Labeled Protein (SDS-PAGE, Mass Spec, etc.) purification_maleimide->analysis_maleimide end_click Homogeneous, Stable Conjugate analysis_click->end_click end_maleimide Potentially Heterogeneous Conjugate analysis_maleimide->end_maleimide

Caption: A generalized workflow for protein labeling.

Experimental Protocols

Below are representative, generalized protocols for protein labeling using both click chemistry (SPAAC) and maleimide chemistry. It is important to optimize these protocols for each specific protein and label.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized label.

1. Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized label (e.g., fluorescent dye, biotin) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

2. Procedure:

  • Prepare Protein Solution: Dissolve or dilute the azide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Label Solution: Prepare a stock solution of the DBCO-functionalized label in DMSO at a concentration of 1-10 mM.

  • Reaction: Add a 3-10 fold molar excess of the DBCO-label to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Purification: Remove the unreacted label and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography if a tag was installed.

  • Characterization: Analyze the labeled protein by SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed). Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol: Maleimide Labeling of Protein Thiols

This protocol describes the labeling of a protein's cysteine residues with a maleimide-functionalized label.

1. Materials:

  • Protein containing accessible cysteine residues in a suitable buffer (e.g., PBS, pH 6.5-7.5). Amine-free buffers are recommended.

  • Maleimide-functionalized label (e.g., fluorescent dye, biotin) dissolved in a compatible solvent (e.g., DMSO or DMF).

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., free cysteine, β-mercaptoethanol).

  • Reaction buffer (e.g., PBS, pH 6.5-7.5).

2. Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If necessary, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds. Remove excess TCEP using a desalting column.

  • Prepare Label Solution: Prepare a fresh stock solution of the maleimide-label in DMSO or DMF at a concentration of 10-20 mM.

  • Reaction: Add a 10-20 fold molar excess of the maleimide-label to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent (e.g., free cysteine to a final concentration of 1-10 mM) to react with any excess maleimide. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted label and byproducts using size-exclusion chromatography, dialysis, or affinity chromatography.

  • Characterization: Analyze the labeled protein by SDS-PAGE and determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Conclusion

Both click chemistry and maleimide chemistry are powerful tools for protein labeling.

Click chemistry excels in applications requiring high specificity, controlled stoichiometry, and a highly stable final conjugate. The necessity of introducing a bio-orthogonal handle is a key consideration, but this also provides a high degree of control over the labeling site.

Maleimide chemistry offers a more direct approach for labeling proteins with available cysteine residues and is characterized by very fast reaction kinetics. However, researchers must be mindful of the potential for conjugate instability due to the retro-Michael reaction and the possibility of off-target reactions at higher pH.

The choice between these two methods will ultimately depend on the specific protein, the desired characteristics of the final bioconjugate, and the downstream application. For applications where homogeneity and stability are paramount, such as in the development of therapeutic ADCs, the advantages offered by click chemistry are often decisive. For other applications, the simplicity and speed of maleimide chemistry may be more suitable.

References

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